Efavirenz-13C6
Description
Properties
Molecular Formula |
C14H9ClF3NO2 |
|---|---|
Molecular Weight |
325.65 g/mol |
IUPAC Name |
(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1 |
InChI Key |
XPOQHMRABVBWPR-MVJUSYNDSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C#C[C@]2([13C]3=[13C]([13CH]=[13CH][13C](=[13CH]3)Cl)NC(=O)O2)C(F)(F)F)[2H] |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Efavirenz-13C6 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Efavirenz-13C6 as an internal standard in the bioanalysis of Efavirenz. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies of Efavirenz.
Introduction to Efavirenz and the Need for an Internal Standard
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] It acts by non-competitively inhibiting the reverse transcriptase enzyme, a critical component in the viral replication cycle.[1] Accurate quantification of Efavirenz in biological matrices is crucial for optimizing therapeutic regimens, ensuring efficacy, and minimizing dose-related side effects.
Bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), are the preferred techniques for the quantification of drugs in biological fluids due to their high sensitivity and selectivity. However, the accuracy and precision of these methods can be affected by various factors, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and instrument variability. To correct for these potential errors, an internal standard (IS) is incorporated into the analytical workflow.
A stable isotopically labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[2][3] this compound is structurally identical to Efavirenz, with the exception that six of the carbon-12 atoms are replaced with the heavier carbon-13 isotope. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Efavirenz) and the internal standard (this compound), while their physicochemical properties remain nearly identical.
Mechanism of Action of this compound as an Internal Standard
The core principle behind using this compound as an internal standard is that it behaves identically to the unlabeled Efavirenz throughout the entire analytical process. Any loss of analyte during sample preparation, or any variation in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification.
The following diagram illustrates the conceptual mechanism of how this compound compensates for potential errors in a typical LC-MS/MS workflow.
Caption: Compensation mechanism of this compound as an internal standard.
Experimental Protocol: Quantification of Efavirenz in Human Plasma using LC-MS/MS
The following is a detailed experimental protocol for the quantification of Efavirenz in human plasma using this compound as an internal standard. This protocol is based on a validated method and serves as a comprehensive guide for laboratory implementation.[1]
Materials and Reagents
-
Efavirenz reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Efavirenz and this compound by dissolving the accurately weighed compounds in 1% formic acid in acetonitrile.
-
Working Standard Solutions: Prepare working standard solutions of Efavirenz by serial dilution of the stock solution with 50% acetonitrile.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate Efavirenz working standard solutions to achieve a concentration range of 1.0–2,500 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: low (4 ng/mL), medium (80 and 800 ng/mL), and high (2000 ng/mL) in drug-free human plasma.[1]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant to a clean tube and add 50 µL of water.
-
Vortex and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[1]
-
Gradient Program: A gradient elution is typically used to ensure good separation.
-
Total Run Time: Approximately 5 minutes.[1]
-
-
Mass Spectrometry:
The following diagram outlines the experimental workflow:
Caption: Step-by-step experimental workflow for sample preparation and analysis.
Data Presentation and Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6][7] The key validation parameters for the described method are summarized in the tables below.
Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1.0 - 2,500 ng/mL[1] |
| Correlation Coefficient (r) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |
Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 9.24[1] | 112[1] | 12.3[1] | 108[1] |
| Low QC | 4.0 | 6.42[1] | 111[1] | 9.18[1] | 108[1] |
| Medium QC 1 | 80 | 2.41[1] | 100[1] | 3.03[1] | 95.2[1] |
| Medium QC 2 | 800 | 3.98[1] | 103[1] | 5.43[1] | 101[1] |
| High QC | 2000 | 3.84[1] | 101[1] | 4.96[1] | 99.8[1] |
CV: Coefficient of Variation
Recovery and Stability
| Parameter | Result |
| Extraction Recovery (Efavirenz) | 93.5% - 107%[1] |
| Extraction Recovery (this compound) | 88.6%[1] |
| Freeze-Thaw Stability (3 cycles) | Stable[1] |
| Bench-Top Stability (24 hours) | Stable[1] |
| Long-Term Stability (30 days at -80°C) | Stable[1] |
| Autosampler Stability (72 hours at 15°C) | Stable[1] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Efavirenz in biological matrices. Its mechanism of action relies on the principle of isotopic dilution, where the stable isotopically labeled analog mimics the behavior of the analyte, thereby correcting for variations in sample preparation and analysis. The detailed experimental protocol and validation data presented in this guide demonstrate that the LC-MS/MS method using this compound is sensitive, accurate, and precise, making it highly suitable for a wide range of clinical and research applications. The adoption of such a validated method is essential for generating high-quality data in support of drug development and therapeutic drug monitoring.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
Isotopic Enrichment and Stability of Efavirenz-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and stability of Efavirenz-13C6, a critical analytical internal standard used in the quantification of the antiretroviral drug Efavirenz. This document details the available data on its isotopic purity, chemical purity, and storage conditions. Furthermore, it extrapolates stability data from extensive studies on unlabeled Efavirenz to provide a robust understanding of the potential degradation pathways and stability profile of its carbon-13 labeled counterpart under various stress conditions.
Introduction to this compound
This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The six carbon atoms on the benzoxazine ring are replaced with carbon-13 isotopes. This isotopic labeling renders the molecule heavier than the parent drug, allowing for its use as an internal standard in mass spectrometry-based bioanalytical methods. The co-elution of the labeled and unlabeled compounds in liquid chromatography, coupled with their distinct mass-to-charge ratios, enables precise and accurate quantification of Efavirenz in complex biological matrices.
Isotopic Enrichment and Purity
The utility of this compound as an internal standard is contingent on its high isotopic and chemical purity. Commercially available standards typically exhibit high levels of enrichment and purity.
Table 1: Purity and Isotopic Enrichment of Commercially Available this compound
| Parameter | Specification | Reference |
| Chemical Purity (by HPLC) | ≥ 98.00% | [1] |
| Chemical Purity (by HPLC) | 99.3% | [2] |
| Chemical Purity (by HPLC) | 98.13% | |
| Isotopic Enrichment | Minimum 99% ¹³C | [1] |
Stability of Efavirenz and this compound
While specific stability studies on this compound are not extensively published, the stability of the parent molecule, Efavirenz, has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The isotopic labeling with ¹³C is not expected to significantly alter the chemical stability of the molecule. Therefore, the degradation pathways and stability profile of Efavirenz can be considered a reliable surrogate for this compound.
Forced degradation studies on Efavirenz have revealed its susceptibility to degradation under alkaline and thermal stress, with minimal degradation observed under acidic, oxidative, and photolytic conditions[3].
Table 2: Summary of Forced Degradation Studies of Efavirenz
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 1N HCl at 80°C for 6 hours | Minimal degradation | [4] |
| Alkaline Hydrolysis | 1N NaOH at 80°C for 6 hours | Extensive degradation | [3][4] |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 6 hours | Minimal degradation | [4] |
| Thermal Degradation | Heating at 80°C | Extensive degradation | [3] |
| Photolytic Degradation | Exposure to UV light | Minimal degradation | [3] |
The primary degradation pathway in alkaline conditions involves the hydrolysis of the carbamate ring.
Recommended Storage Conditions
Based on the available data for stable isotope-labeled compounds and the stability profile of Efavirenz, the following storage conditions are recommended for this compound:
-
Long-term storage: Refrigerator (2-8°C)[5].
-
Solution stability: Sample solutions and mobile phases used in assays are reported to be stable for up to 72 hours[4].
Experimental Protocols
The following are generalized experimental protocols for conducting forced degradation studies and for the analysis of Efavirenz, which can be adapted for this compound.
Forced Degradation (Stress Testing) Protocol
This protocol is based on methodologies described in the literature for Efavirenz[3][4].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 80°C for 6 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a suitable concentration with the mobile phase.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the mixture at 80°C for 6 hours. After cooling, neutralize the solution with 1N HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at 80°C for 6 hours in the dark. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C. Also, heat a solution of the compound at 80°C. Sample at appropriate time points and dilute to a suitable concentration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber). Sample at appropriate time points and dilute to a suitable concentration.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS method.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of Efavirenz and its degradation products[3].
-
Column: C8
-
Mobile Phase: Acetonitrile : 25mM Potassium Dihydrogen Phosphate (pH 2.9) (60:40 v/v)
-
Flow Rate: 1 mL/min
-
Detection: UV at a range of 220-390 nm
-
Injection Volume: 20 µL
Visualizations
The following diagrams illustrate the degradation pathway of Efavirenz and a typical workflow for its stability testing.
Caption: Degradation pathway of Efavirenz under various stress conditions.
Caption: General experimental workflow for stability testing of this compound.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gigvvy.com [gigvvy.com]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. New stability indicating RP-UFLC method for the quantification of Efavirenz in pharmaceutical dosage forms - ProQuest [proquest.com]
A Technical Guide to Efavirenz-13C6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Efavirenz-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz. This document outlines commercial suppliers, technical specifications, the mechanism of action of Efavirenz, its metabolic pathways, and detailed experimental protocols for its use in research settings.
Introduction to Efavirenz and this compound
Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[3] For pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, a stable isotope-labeled internal standard is indispensable for achieving accurate and reproducible results, particularly in mass spectrometry-based assays.
This compound is the 13C-labeled version of Efavirenz, containing six carbon-13 atoms in its structure.[1] This labeling provides a distinct mass shift, allowing it to be differentiated from the unlabeled drug by a mass spectrometer while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard for the quantification of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[4]
Commercial Suppliers and Technical Data
Several commercial suppliers provide this compound for research purposes. The following table summarizes the key technical specifications from various vendors to aid in product selection.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Sizes | Storage Condition |
| MedChemExpress | HY-10572S2 | 1261394-62-0 | C₈¹³C₆H₉ClF₃NO₂ | 321.63 | Not Specified | Not Specified | 1 mg | Powder: -20°C (3 years) |
| Clearsynth | CS-O-03333 | 1261394-62-0 | C₈¹³C₆H₉ClF₃NO₂ | 321.6 | ≥ 98.13% (HPLC) | Not Specified | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | 2-8°C (long term) |
| Shimadzu Chemistry & Diagnostics | C1057 | 1261394-62-0 | C₁₄H₉ClF₃NO₂ | 321.63 | ≥ 98.00% | ≥ 99% 13C | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg | Refer to COA |
| Acanthus Research | EFA-16-002 | 1261394-62-0 | C₈¹³C₆H₉ClF₃NO₂ | Not Specified | Not Specified | Not Specified | 50 mg | Not Specified |
Note: Data is compiled from publicly available information on supplier websites.[4][5][6][7] Researchers should always refer to the supplier's Certificate of Analysis (COA) for the most accurate and up-to-date specifications.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Efavirenz targets the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. As an NNRTI, Efavirenz binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and rendering it catalytically inactive. This allosteric inhibition effectively halts DNA synthesis and prevents the virus from replicating.[3]
Metabolic Pathway of Efavirenz
Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major enzyme responsible for its metabolism is CYP2B6, with minor contributions from other enzymes like CYP2A6 and CYP3A4.[8][9][10] The primary metabolic pathway is the hydroxylation of Efavirenz to 8-hydroxyefavirenz, which is an inactive metabolite.[9] This is followed by glucuronidation by UGT2B7, which facilitates its excretion.[11] Genetic variations in the CYP2B6 gene can significantly alter the rate of Efavirenz metabolism, affecting plasma concentrations and potentially leading to adverse effects.[8]
Experimental Protocols
Quantification of Efavirenz in Human Plasma using LC-MS/MS
This protocol provides a general methodology for the quantitative analysis of Efavirenz in human plasma, utilizing this compound as an internal standard (IS).[12]
1. Materials and Reagents:
-
Efavirenz analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Efavirenz and this compound in methanol or ACN.
-
From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell C18).[13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MRM Transitions (example):
-
Efavirenz: m/z 314.2 → 243.9
-
This compound: m/z 320.2 → 249.9[12]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Efavirenz/Efavirenz-13C6) against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the curve.
-
Determine the concentration of Efavirenz in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of compounds like Efavirenz against HIV-1 RT.
1. Materials and Reagents:
-
Recombinant HIV-1 Reverse Transcriptase (RT) enzyme.
-
Reaction Buffer (RB).
-
Template-primer (e.g., poly(rA)-oligo(dT)).
-
Labeled nucleotides (e.g., DIG-dUTP and unlabeled dATP, dCTP, dGTP, dTTP).
-
Streptavidin-coated microplates.
-
Anti-DIG-HRP antibody conjugate.
-
HRP substrate (e.g., ABTS).
-
Stop solution.
-
Efavirenz (test inhibitor).
2. Assay Procedure:
-
Prepare serial dilutions of Efavirenz in the appropriate buffer.
-
In a streptavidin-coated microplate, add the template-primer, which will bind to the plate.
-
Add the reaction mixture containing the dNTPs (including the labeled dUTP) and the test inhibitor (Efavirenz) at various concentrations.
-
Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the Anti-DIG-HRP conjugate, which will bind to the incorporated DIG-labeled dUTP. Incubate and wash again.
-
Add the HRP substrate. The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
3. Data Analysis:
-
The absorbance is directly proportional to the amount of DNA synthesized and thus to the RT activity.
-
Plot the percentage of RT inhibition against the logarithm of the Efavirenz concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce RT activity by 50%) using a suitable non-linear regression model. An IC₅₀ of approximately 1.4 µM has been reported for Efavirenz in this type of assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. This compound-参数-MedChemExpress (MCE) [antpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Efavirenz-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Efavirenz-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of Efavirenz in various biological matrices. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the combination antiretroviral therapy for HIV-1 infection. This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols relevant to its application in research and drug development.
Core Data Presentation
Quantitative data for this compound and its unlabeled counterpart, Efavirenz, are summarized below for easy reference and comparison.
| Property | This compound | Efavirenz (unlabeled) |
| CAS Number | 1261394-62-0[1][2][3][4][5] | 154598-52-4[1] |
| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂[3][4] | C₁₄H₉ClF₃NO₂ |
| Molecular Weight | 321.63 g/mol [2][5][6] | 315.68 g/mol |
| Synonyms | DMP 266-13C6, EFV-13C6, L-743726-13C6[1][5] | DMP 266, EFV, L-743726, Sustiva®, Stocrin®[1] |
| Primary Application | Internal standard for quantification of Efavirenz by GC- or LC-mass spectrometry.[3] | Antiretroviral agent for HIV-1 infection.[2] |
| Ki for HIV-1 RT | Not Applicable | 2.93 nM[5] |
| IC₉₅ for HIV-1 replication | Not Applicable | 1.5 nM in cell culture[5] |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Efavirenz is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Its mechanism of action can be summarized in the following steps:
-
Binding to a Non-Catalytic Site: Efavirenz binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, distinct from the active site where nucleosides bind. This allosteric binding site is often referred to as the NNRTI binding pocket.[1]
-
Conformational Change: The binding of Efavirenz induces a conformational change in the enzyme, altering the spatial arrangement of the catalytic residues.[1]
-
Inhibition of DNA Synthesis: This structural change distorts the enzyme's active site, thereby inhibiting its DNA polymerase activity and preventing the transcription of viral RNA into DNA.[1] This ultimately halts the viral replication process.[1]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a cell-free assay to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compound (e.g., Efavirenz) and control inhibitors
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs.
-
Add the test compound or control to the appropriate wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).
-
Quantify the amount of incorporated labeled dNTP to determine the extent of DNA synthesis.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the RT activity.
Cell-Based HIV-1 Replication Assay
This protocol describes a method to evaluate the antiviral activity of a compound in a cell culture system.
Materials:
-
A susceptible cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)
-
A laboratory-adapted strain of HIV-1
-
Cell culture medium and supplements
-
Test compound (e.g., Efavirenz)
-
A method to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or measuring RT activity in the supernatant)
Methodology:
-
Plate the cells at a desired density in a multi-well plate.
-
Prepare serial dilutions of the test compound and add them to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the cultures for a period of 3-7 days.
-
At the end of the incubation period, collect the cell supernatant or cell lysate.
-
Quantify the level of viral replication using a suitable method.
-
Determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).
Pharmacokinetic Study Protocol (In Vivo)
This section provides a general outline for a pharmacokinetic study of Efavirenz in an animal model or human subjects, where this compound would be used as an internal standard.
Study Design:
-
A cohort of subjects receives a single or multiple doses of Efavirenz.
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
To a known volume of plasma, add a fixed amount of this compound solution as an internal standard.
-
Perform protein precipitation to remove interfering proteins.
-
Analyze the supernatant using a validated LC-MS/MS method.
-
Quantify the concentration of Efavirenz by comparing the peak area ratio of Efavirenz to this compound against a standard curve.
Pharmacokinetic Parameters to be Determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
References
- 1. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Efavirenz: History, Development and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
Pharmacokinetics and Metabolism of Efavirenz and its Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy for HIV-1 infection. Its pharmacokinetic profile is characterized by significant interindividual variability, primarily due to genetic polymorphisms in metabolizing enzymes, which can impact therapeutic efficacy and the incidence of adverse effects. The use of stable isotope-labeled efavirenz has been instrumental in elucidating its metabolic pathways and quantifying its disposition. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of efavirenz and the application of its stable isotopes in research.
Pharmacokinetics of Efavirenz and 8-Hydroxyefavirenz
The pharmacokinetic properties of efavirenz are influenced by several factors, most notably the genetic makeup of the primary metabolizing enzyme, Cytochrome P450 2B6 (CYP2B6). This section summarizes key pharmacokinetic parameters for efavirenz and its major active metabolite, 8-hydroxyefavirenz.
Table 1: Pharmacokinetic Parameters of Efavirenz in Healthy Volunteers and HIV-infected Patients
| Parameter | Healthy Volunteers (600 mg single dose) | HIV-infected Patients (600 mg once daily) | Reference(s) |
| Cmax (µg/mL) | 4.0 ± 1.7 | 4.1 ± 1.7 | [1] |
| Tmax (hr) | 4.1 ± 1.7 | 3.5 ± 0.5 | [1] |
| AUC (µg·h/mL) | 57.1 ± 12.3 | 58.1 | [1] |
| t1/2 (hr) | 40-55 | 40-55 | [2] |
| CL/F (L/h) | 0.18 ± 0.072 (L/h/kg) | 9.4 | [1] |
| Vd/F (L) | - | 252 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent oral clearance; Vd/F: Apparent volume of distribution.
Table 2: Influence of CYP2B6 Genotype on Efavirenz Pharmacokinetics
| CYP2B6 Genotype | Parameter | Value | Reference(s) |
| Extensive Metabolizers (e.g., 1/1) | Efavirenz Clearance | Higher | |
| Efavirenz Plasma Concentration | Lower | ||
| Intermediate Metabolizers (e.g., 1/6) | Efavirenz Clearance | Intermediate | |
| Efavirenz Plasma Concentration | Intermediate | ||
| **Slow Metabolizers (e.g., 6/6) | Efavirenz Clearance | Lower | |
| Efavirenz Plasma Concentration | Higher |
Table 3: Pharmacokinetic Parameters of 8-Hydroxyefavirenz
| Parameter | Healthy Volunteers | Reference(s) |
| Cmax (ng/mL) | Data not consistently reported | |
| Tmax (hr) | Data not consistently reported | |
| AUC (ng·h/mL) | Data not consistently reported |
Note: Comprehensive pharmacokinetic data for 8-hydroxyefavirenz is less consistently reported in the literature compared to the parent drug.
Metabolism and Excretion
Efavirenz is extensively metabolized in the liver, with less than 1% of the dose excreted unchanged in the urine[2]. The primary route of metabolism is oxidation, followed by glucuronidation.
Metabolic Pathways
The metabolism of efavirenz is primarily mediated by the cytochrome P450 (CYP) enzyme system.
-
Primary Metabolism: The major metabolic pathway is the 8-hydroxylation of efavirenz to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6[3][4]. A minor pathway involves the 7-hydroxylation of efavirenz, mediated by CYP2A6[3][4]. Other CYP enzymes, including CYP3A4, CYP3A5, and CYP1A2, play minor roles in its primary metabolism[3][4].
-
Secondary Metabolism: The hydroxylated metabolites, primarily 8-hydroxyefavirenz, undergo further oxidation to form dihydroxy metabolites, such as 8,14-dihydroxyefavirenz, also catalyzed by CYP2B6[3][4].
-
Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by various UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being a key enzyme in the direct N-glucuronidation of efavirenz itself[3]. The glucuronidated metabolites are then excreted.
Excretion
Based on available data, the excretion of efavirenz and its metabolites occurs through both renal and fecal routes. Following administration of radiolabeled efavirenz, approximately 14% to 34% of the radioactivity is recovered in the urine, and 16% to 61% is recovered in the feces[2]. The majority of the excreted drug is in the form of metabolites[2].
Experimental Protocols
This section details common methodologies used in the study of efavirenz pharmacokinetics and metabolism.
Protocol 1: Quantification of Efavirenz and Metabolites in Plasma by LC-MS/MS
This protocol describes a common method for the simultaneous quantification of efavirenz and its hydroxylated metabolites in human plasma.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add an internal standard solution (e.g., ¹³C₆-Efavirenz).
- Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation:
- HPLC System: A high-performance liquid chromatography system.
- Column: A reverse-phase C18 column.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate of 0.5 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Protocol 2: In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)
This protocol is used to investigate the metabolic pathways of efavirenz and identify the enzymes involved.
1. Incubation:
- Prepare an incubation mixture containing:
- Human liver microsomes (pooled or from individual donors).
- Efavirenz (at various concentrations).
- NADPH regenerating system (cofactor for CYP enzymes).
- Phosphate buffer (to maintain pH).
- Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
2. Reaction Termination and Sample Preparation:
- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the samples to pellet the microsomal proteins.
- Analyze the supernatant for the presence of metabolites using LC-MS/MS as described in Protocol 1.
3. Enzyme Phenotyping (Optional):
- To identify the specific CYP enzymes responsible for metabolism, selective chemical inhibitors or recombinant human CYP enzymes can be used in the incubation mixture.
Visualizations
Efavirenz Metabolism Pathway
Caption: Primary metabolic pathways of Efavirenz.
Experimental Workflow for Efavirenz Pharmacokinetic Analysis
Caption: Workflow for a typical Efavirenz pharmacokinetic study.
Conclusion
The pharmacokinetics of efavirenz are complex and highly variable, with metabolism primarily driven by the polymorphic enzyme CYP2B6. Understanding these pharmacokinetic and metabolic characteristics is crucial for optimizing therapeutic regimens, minimizing adverse effects, and guiding the development of new antiretroviral agents. The use of stable isotopes has proven to be a valuable tool in these endeavors, enabling precise quantification and elucidation of metabolic pathways. The experimental protocols and data presented in this guide serve as a comprehensive resource for professionals in the field of drug development and HIV research.
References
Efavirenz-13C6: A Comprehensive Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and purity assessment of Efavirenz-13C6. This compound is the stable isotope-labeled counterpart of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy. Its application as an internal standard in bioanalytical methods necessitates a thorough understanding of its quality and purity profile to ensure accurate and reliable analytical results.
Certificate of Analysis: Summary of Key Quality Attributes
A Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize the typical specifications and data found on a CoA for this compound, compiled from various supplier information.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | (S)-6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1][2]oxazin-2-one-13C6 |
| CAS Number | 1261394-62-0 |
| Molecular Formula | C813C6H9ClF3NO2 |
| Molecular Weight | 321.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Typical Result |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 98.13%[2] |
| Isotopic Enrichment | Mass Spectrometry / NMR | ≥ 99 atom % 13C | ≥ 99%[1] |
| Related Substances | HPLC-UV | Report individual and total impurities | Conforms to specification |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms to specification |
| Heavy Metals | ICP-MS | ≤ 20 ppm | Conforms to specification |
| Loss on Drying | TGA | ≤ 1.0% | Conforms to specification |
Experimental Protocols for Quality Control
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of this compound and to identify and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 247 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 0.1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Enrichment and Impurity Identification
Mass spectrometry is a critical tool for confirming the molecular weight, determining the isotopic enrichment, and identifying unknown impurities.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
Methodology for Isotopic Enrichment:
-
A solution of this compound is infused into the mass spectrometer.
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the molecule.
-
The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully 13C6-labeled molecule to the intensities of the peaks corresponding to molecules with fewer 13C atoms.
Methodology for Impurity Identification:
-
The HPLC system separates the impurities from the main compound.
-
The mass spectrometer acquires high-resolution mass spectra of the eluting peaks.
-
The accurate mass measurement allows for the determination of the elemental composition of the impurities.
-
Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in the structural elucidation of the impurities. A common multiple reaction monitoring (MRM) transition for this compound is m/z 320.2 → 249.9.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound and can also be used to assess isotopic enrichment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Data Acquisition and Analysis:
-
1H and 13C NMR spectra are acquired.
-
The 1H NMR spectrum is used to confirm the proton environment of the molecule.
-
The 13C NMR spectrum will show signals corresponding to the carbon atoms. The presence of strong signals for the six labeled carbon atoms and the absence or significant reduction of signals for the corresponding unlabeled positions confirms the isotopic labeling.
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for this compound.
Caption: Quality Control Workflow for this compound.
This comprehensive approach to the analysis of this compound ensures its suitability for use as a high-quality internal standard in demanding research and clinical applications. For any specific application, it is crucial to refer to the lot-specific Certificate of Analysis provided by the manufacturer.
References
The Pivotal Role of Efavirenz-¹³C₆ in Advancing HIV Drug Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of Efavirenz-¹³C₆, a stable isotope-labeled internal standard, in the comprehensive study of Efavirenz metabolism. Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. Understanding its complex metabolic pathways and pharmacokinetic variability is paramount for optimizing therapeutic efficacy and minimizing adverse effects. The use of Efavirenz-¹³C₆ has revolutionized the precision and accuracy of bioanalytical methods, providing a robust tool for researchers in the field.
Introduction to Efavirenz Metabolism and the Need for a Stable Isotope-Labeled Standard
Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation to 8-hydroxyefavirenz, predominantly catalyzed by CYP2B6.[1][2] A minor pathway leads to the formation of 7-hydroxyefavirenz, mediated by CYP2A6 and CYP2B6.[2][3] These primary metabolites can undergo further secondary metabolism to compounds like 8,14-dihydroxyefavirenz and subsequent glucuronidation before excretion.[2][3]
The significant inter-individual variability in Efavirenz plasma concentrations is largely attributed to genetic polymorphisms in the CYP2B6 gene, drug-drug interactions, and the auto-induction of its own metabolism.[1][4] This variability can lead to sub-therapeutic levels, risking virologic failure, or supra-therapeutic concentrations, increasing the risk of neuropsychiatric side effects.[1][3]
To accurately quantify Efavirenz and its metabolites in complex biological matrices and to elucidate its pharmacokinetic profile, a reliable internal standard is essential. Efavirenz-¹³C₆ serves this purpose by mimicking the physicochemical properties of the unlabeled drug, thus co-eluting chromatographically and experiencing similar ionization efficiency in mass spectrometry. This minimizes variations from sample preparation and matrix effects, leading to highly accurate and precise quantification.[5]
Efavirenz-¹³C₆ in Quantitative Bioanalysis: LC-MS/MS Protocols
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Efavirenz due to its high sensitivity and selectivity.[5] The use of Efavirenz-¹³C₆ as an internal standard is integral to these methods.
Experimental Protocol: Quantification of Efavirenz in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of Efavirenz in human plasma.[5]
2.1.1. Materials and Reagents
-
Efavirenz analytical standard
-
Efavirenz-¹³C₆ (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Milli-Q water
-
Human plasma (blank)
2.1.2. Sample Preparation
-
To 50 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (Efavirenz-¹³C₆ in acetonitrile).[5]
-
Vortex the mixture for 10 minutes to precipitate proteins.[5]
-
Centrifuge at 3500 rpm for 10 minutes.[5]
-
Transfer 70 µL of the supernatant to a new plate.[5]
-
Add 70 µL of Milli-Q water to the supernatant.[5]
-
Vortex for 10 minutes and centrifuge at 3500 rpm for 10 minutes.[5]
-
Inject 10 µL of the final solution into the LC-MS/MS system.[5]
2.1.3. Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[5]
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-98% B
-
2.5-3.5 min: 98% B
-
3.5-3.6 min: 98-2% B
-
3.6-5.0 min: 2% B
-
-
Total Run Time: 5 minutes[5]
2.1.4. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500 °C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation: Method Validation and Pharmacokinetic Parameters
The use of Efavirenz-¹³C₆ allows for the generation of highly reliable quantitative data, as summarized in the following tables.
Table 1: Summary of a Validated LC-MS/MS Method for Efavirenz in Human Plasma [5]
| Parameter | Result |
| Linearity Range | 1.0 - 2,500 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | 2.41% - 6.42% |
| Inter-day Precision (%CV) | 3.03% - 9.18% |
| Intra-day Accuracy (%Bias) | 100% - 111% |
| Inter-day Accuracy (%Bias) | 95.2% - 108% |
Table 2: Pharmacokinetic Parameters of Efavirenz (600 mg single dose) in HIV-infected Patients [6]
| Parameter | Mean ± SD |
| AUC₀₋₂₄ (µg·h/mL) | 57.1 ± 27.3 |
| Cₘₐₓ (µg/mL) | 4.0 ± 1.7 |
| tₘₐₓ (h) | 4.1 ± 1.7 |
| CL/F (L/h/kg) | 0.18 ± 0.072 |
| Trough Concentration (C₀) (µg/mL) | 1.64 ± 0.93 |
Visualizing Metabolic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the metabolic fate of Efavirenz and a typical experimental workflow for its quantification.
Efavirenz Metabolic Pathway
Experimental Workflow for Efavirenz Quantification
Role of Efavirenz-¹³C₆ in Metabolite Identification and Pharmacokinetic Modeling
Beyond its primary role as an internal standard for quantifying the parent drug, Efavirenz-¹³C₆ is an invaluable tool in metabolite identification. During drug metabolism studies, researchers search for novel metabolites in complex biological samples. By administering a mixture of Efavirenz and Efavirenz-¹³C₆, metabolites will appear as doublet peaks in the mass spectrum, separated by 6 Da (the mass difference of the six ¹³C atoms). This characteristic isotopic signature allows for the rapid and confident identification of drug-related material, distinguishing true metabolites from endogenous background noise.
In pharmacokinetic (PK) modeling, the precision afforded by using Efavirenz-¹³C₆ as an internal standard is crucial for developing accurate models that can describe and predict the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] These models are essential for dose optimization, particularly in special populations such as children or patients with co-morbidities.
Conclusion
Efavirenz-¹³C₆ is an indispensable tool in the field of HIV pharmacology. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Efavirenz in various biological matrices. This enables a deeper understanding of its complex metabolism, facilitates the identification of novel metabolites, and provides the accurate pharmacokinetic data necessary for optimizing treatment regimens. For researchers and drug development professionals, the use of Efavirenz-¹³C₆ is fundamental to advancing the safe and effective use of Efavirenz in the fight against HIV.
References
- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics Analysis To Inform Efavirenz Dosing Recommendations in Pediatric HIV Patients Aged 3 Months to 3 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Efavirenz in Human Plasma using Efavirenz-13C6
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2][3] Therapeutic drug monitoring of Efavirenz is crucial to ensure efficacy and minimize toxicity. This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using a stable isotope-labeled internal standard, Efavirenz-13C6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1][4][5]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Efavirenz in human plasma is depicted below.
Caption: Experimental workflow for Efavirenz quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Efavirenz analytical standard
-
HPLC grade acetonitrile and methanol[7]
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
Efavirenz Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.[1]
Sample Preparation: Protein Precipitation
This method is rapid, cost-effective, and suitable for high-throughput analysis.[1][8]
-
Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (10 ng/mL) to each tube (except for the double blank).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of water containing 0.1% formic acid.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for analysis.[1][8]
| Parameter | Condition |
| HPLC System | Shimadzu LC-20AD or equivalent[1][8] |
| Analytical Column | Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent[1][8] |
| Mobile Phase A | 0.1% Formic acid in water[1][8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1][8] |
| Flow Rate | 0.3 mL/min[1][8][9] |
| Gradient Program | A gradient program is typically used to ensure optimal separation. For example: 0.0–1.5 min, 98% A to 2% A; 1.51–3.00 min, 2% A; 3.1–5.0 min, 98% A.[1][8] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[10] |
| Total Run Time | 5 minutes[1][8][9] |
| Mass Spectrometer | API 3200, 4000, or equivalent triple quadrupole mass spectrometer[10] |
| Ionization Mode | Negative Ion Electrospray (ESI-)[1][8][9] or Positive Ion Electrospray (ESI+)[10][11] |
| MRM Transitions | Efavirenz: m/z 314.2 → 243.9[1][8][9] This compound: m/z 320.2 → 249.9[1][8][9] |
| Source Temperature | 550°C[1][8][10] |
| Ion Spray Voltage | -4500 V (for ESI-) or 5500 V (for ESI+)[10][11] |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Efavirenz in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.0 - 2,500 ng/mL[1][8][9] |
| Regression Model | Linear with 1/x² weighting[1] |
| Correlation Coefficient (r²) | > 0.99[1][8][9] |
Table 2: Precision and Accuracy
The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of the nominal concentration.
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 9.24[1][8][9] | 12.3[1][8][9] | 112[1][8][9] | 108[1][8][9] |
| Low QC | 4.0 | 6.42[1] | 9.18[1] | 111[1] | 108[1] |
| Medium QC 1 | 80 | 2.41[1] | 3.03[1] | 100[1] | 95.2[1] |
| Medium QC 2 | 800 | 3.25[1] | 4.56[1] | 102[1] | 98.7[1] |
| High QC | 2000 | 4.10[1] | 5.89[1] | 105[1] | 101[1] |
Table 3: Recovery and Matrix Effect
| Parameter | Efavirenz (%) | This compound (%) |
| Mean Recovery | 85.6 | 88.2 |
| Matrix Effect | Minimal due to the use of a stable isotope-labeled internal standard.[1] | Not applicable |
Efavirenz Metabolism
Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2B6 playing a major role.[12][13][14][15] The main metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[14][15] Understanding the metabolism of Efavirenz is important for interpreting pharmacokinetic data and predicting potential drug-drug interactions.
Caption: Efavirenz metabolic pathway.
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of Efavirenz in human plasma.[1][8][9] The protocol is robust and suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy of the results.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clearsynth.com [clearsynth.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. tsijournals.com [tsijournals.com]
- 8. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 9. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Efavirenz-13C6 in Therapeutic Drug Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infections.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is recommended to optimize treatment efficacy and minimize toxicity.[2] Plasma concentrations of efavirenz below 1,000 ng/mL have been associated with a higher risk of virologic failure, while concentrations exceeding 4,000 ng/mL are linked to an increased incidence of central nervous system (CNS) side effects.[2][3] The use of a stable isotope-labeled internal standard, such as Efavirenz-13C6, is crucial for the accurate quantification of efavirenz in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects.[4] This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of efavirenz.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the therapeutic drug monitoring of efavirenz using an LC-MS/MS method with this compound as an internal standard.
Table 1: Therapeutic Range and Toxic Levels of Efavirenz
| Parameter | Concentration Range (ng/mL) | Associated Outcome |
| Therapeutic Window | 1,000 - 4,000 | Optimal viral suppression and tolerability[2][3][5] |
| Sub-therapeutic Level | < 1,000 | Increased risk of virologic failure[2][3] |
| Supratherapeutic/Toxic Level | > 4,000 | Increased frequency of CNS side effects[2][6] |
Table 2: LC-MS/MS Method Parameters for Efavirenz Quantification
| Parameter | Value |
| Internal Standard | This compound[4] |
| Sample Volume | 50 µL of human plasma[4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |
| Calibration Curve Range | 1.0 - 2,500 ng/mL[4] |
| Linearity (r) | > 0.99[4] |
| MRM Transitions (m/z) | |
| Efavirenz | 314.20 → 243.90[4] |
| This compound (Internal Standard) | 320.20 → 249.90[4] |
| Retention Time | Approximately 2.6 min[4] |
| Total Run Time | 5 min[4] |
Table 3: Precision and Accuracy of the LC-MS/MS Method
| Quality Control Sample | Intra-day Precision (% RSD) | Intra-day Accuracy (%) | Inter-day Precision (% RSD) | Inter-day Accuracy (%) |
| LLOQ | 9.24 | 112 | 12.3 | 108 |
| QC Samples | 2.41 - 6.42 | 100 - 111 | 3.03 - 9.18 | 95.2 - 108 |
| Data adapted from a validated LC-MS/MS method for the quantification of efavirenz in human plasma.[4] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of efavirenz reference standard in 1% formic acid in acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving this compound in 1% formic acid in acetonitrile.[4]
-
This compound Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with 0.1% formic acid in acetonitrile to achieve a final concentration of 10 ng/mL.[4]
-
Storage: Store stock solutions in amber glass vials at -20°C. Stability has been established for at least 3 months at this temperature.[4]
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (from patient samples, calibration standards, or quality controls) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile containing 0.1% formic acid.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with water (e.g., one-to-one dilution).[4]
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[4]
-
Chromatographic Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient Program: A gradient elution program should be optimized to achieve good separation of efavirenz and the internal standard from endogenous plasma components.
-
Detection: Multiple reaction monitoring (MRM) is used for detection, with the specific transitions for efavirenz and this compound listed in Table 2.[4]
4. Data Analysis and Quantification
-
Integrate the peak areas for both efavirenz and the this compound internal standard.
-
Calculate the peak area ratio of efavirenz to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Determine the concentration of efavirenz in the patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Evidence-based therapeutic drug monitoring for efavirenz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efavirenz Therapeutic Range in HIV-1 Treatment Naïve Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful efavirenz dose reduction guided by therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa | Munsami | Southern African Journal of HIV Medicine [sajhivmed.org.za]
Application Note: High-Throughput Quantification of Efavirenz in Human Plasma Using LC-MS/MS with Efavirenz-¹³C₆ Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Efavirenz in human plasma. The method utilizes a simple protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard (Efavirenz-¹³C₆) to ensure high accuracy and precision by compensating for matrix effects.[1][2] Chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a total run time of 5 minutes.[1][2] Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM).[1][2] The method was validated over a linear range of 1.0–2,500 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1]
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination antiretroviral therapy for the treatment of HIV-1 infection.[1] Monitoring plasma concentrations of Efavirenz is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and short analysis times.[1][2] The use of a stable isotope-labeled internal standard, such as Efavirenz-¹³C₆, is the gold standard in quantitative LC-MS/MS as it shares identical physicochemical properties with the analyte, ensuring accurate correction for variations during sample preparation and analysis.[1][2] This document provides a detailed protocol for the determination of Efavirenz in human plasma using Efavirenz-¹³C₆ as the internal standard.
Experimental Workflow
Caption: Workflow for Efavirenz quantification in plasma.
Detailed Protocols
Materials and Reagents
-
Efavirenz reference standard
-
Efavirenz-¹³C₆ internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
Efavirenz-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz-¹³C₆ in methanol.
-
Efavirenz Intermediate and Working Standards: Prepare intermediate and working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Efavirenz-¹³C₆ stock solution in acetonitrile.
Sample Preparation Protocol
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the internal standard working solution (10 ng/mL Efavirenz-¹³C₆ in acetonitrile).[1][2]
-
Transfer 70 µL of the supernatant to a clean 96-well plate or autosampler vial.[1][2]
-
Inject 10 µL of the final solution into the LC-MS/MS system.[1][2]
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm)[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temp. | 15°C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Injection Volume | 10 µL[1][2] |
| Total Run Time | 5 min[1][2] |
| Gradient Program | |
| 0.0–1.5 min | 98% A to 2% A |
| 1.51–3.00 min | 2% A |
| 3.1–5.0 min | 98% A |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Mass Spectrometer | AB SCIEX QTRAP 5500 or equivalent |
| Ionization Mode | Negative Ion Electrospray (ESI-)[1][2] |
| Source Temperature | 550°C[1] |
| Curtain Gas | 35 psi[1] |
| Nebulizer Gas (Gas 1) | 50 psi[1] |
| Heater Gas (Gas 2) | 30 psi[1] |
| Collision Gas | Medium[1] |
| MRM Transitions | |
| Efavirenz | m/z 314.20 → 243.90[1][2] |
| Efavirenz-¹³C₆ | m/z 320.20 → 249.90[1][2] |
| Compound Parameters | Efavirenz |
| Declustering Potential (DP) | -55.40 V[1] |
| Entrance Potential (EP) | -7.0 V[1] |
| Collision Energy (CE) | -25.3 eV[1] |
| Collision Cell Exit Potential (CXP) | -4.64 V[1] |
Quantitative Data Summary
The method was validated according to FDA guidelines.[1]
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 1.0–2,500 ng/mL[1] |
| Regression Model | Linear, 1/x² weighting[1] |
| Correlation Coefficient (r) | >0.99[1] |
| Representative Equation | Y = 0.0329 (±0.0003)x + 0.00638 (±0.00100)[1] |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 9.24[1] | 112[1] | 12.3[1] | 108[1] |
| Low QC | 4.0 | 6.42[1] | 100-111[1] | 9.18[1] | 95.2-108[1] |
| Medium QC | 80.0 | 2.41[1] | 100-111[1] | 3.03[1] | 95.2-108[1] |
| High QC | 2000.0 | 3.55 (calculated from range) | 100-111[1] | 5.61 (calculated from range) | 95.2-108[1] |
Table 5: Stability Studies
| Stability Condition | Concentration (ng/mL) | Duration | Result |
| Bench-top (Room Temp) | 4.0 and 2000.0 | 24 hours | Stable[1] |
| Freeze-Thaw Cycles | 4.0, 80.0, 800.0, 2000.0 | 3 cycles | Stable[1] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Efavirenz in human plasma. The simple sample preparation, short run time, and use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent accuracy, precision, and a wide linear range, ensuring high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of Efavirenz.[1][2]
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
Application Note: Quantification of Efavirenz in Cerebrospinal Fluid using Efavirenz-¹³C₆ by LC-MS/MS
Abstract
This application note provides a detailed methodology for the quantitative analysis of Efavirenz in human cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, Efavirenz-¹³C₆. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly selective and sensitive, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research investigating the central nervous system penetration of Efavirenz. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) infection. Monitoring Efavirenz concentrations in the central nervous system (CNS) is crucial, as the CNS can act as a sanctuary site for HIV replication. Furthermore, Efavirenz is associated with CNS-related side effects, and understanding its distribution into the CSF can provide insights into both efficacy and toxicity.[1] Due to its high protein binding in plasma, the unbound fraction of the drug is responsible for its pharmacological activity and CNS penetration.[1][2][3][4] This application note describes a robust and reproducible LC-MS/MS method for the accurate quantification of Efavirenz in CSF, employing a stable isotope-labeled internal standard (Efavirenz-¹³C₆) to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Efavirenz analytical standard
-
Efavirenz-¹³C₆ (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human cerebrospinal fluid (drug-free)
-
Methanol (LC-MS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Refrigerated centrifuge
-
Analytical balance
-
Pipettes and general laboratory consumables
Preparation of Standards and Quality Controls
Stock solutions of Efavirenz and Efavirenz-¹³C₆ are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solution with a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Efavirenz into drug-free human CSF.
Analytical Procedure
Sample Preparation
A protein precipitation method is employed for the extraction of Efavirenz from CSF.
-
To 200 µL of CSF sample, add the internal standard solution (Efavirenz-¹³C₆).
-
Add 500 µL of acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]
Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., Ascentis 3 µm, 100 x 2.1 mm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Flow Rate: 0.3 mL/min[7]
-
Injection Volume: 10 µL
-
Gradient Elution: A linear gradient is used to ensure optimal separation of Efavirenz and its internal standard from endogenous CSF components.
Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI)[7]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method, compiled from various studies.
Table 1: Calibration Curve and Limits of Quantification
| Parameter | Value | Reference |
| Linearity Range | 1.1 - 51 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 1.1 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Low | < 10% | < 10% | 85-115% | [5][8] |
| Medium | < 10% | < 10% | 85-115% | [5][8] |
| High | < 10% | < 10% | 85-115% | [5][8] |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Reference |
| Extraction Recovery | > 80% | [5] |
| Matrix Effect | 85-115% | [8] |
Experimental Workflow Diagram
References
- 1. HIV in the CSF: Total and unbound concentrations of efavirenz in cerebrospinal fluid and in plasma [natap.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-free efavirenz concentrations in cerebrospinal fluid and blood plasma are equivalent: applying the law of mass action to predict protein-free drug concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efavirenz Pharmacokinetics in Cerebrospinal Fluid and Plasma over a 24-Hour Dosing Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Efavirenz-13C6 & Matrix Effect Troubleshooting
Welcome to the technical support center for troubleshooting matrix effects in the bioanalysis of Efavirenz using its stable isotope-labeled internal standard, Efavirenz-13C6. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify, understand, and mitigate matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our LC-MS/MS assay?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS).[1][2] Its chemical and physical properties are nearly identical to the analyte, Efavirenz. Therefore, it is expected to experience similar variations during sample preparation and analysis, including any ion suppression or enhancement caused by the sample matrix. By adding a known amount of this compound to every sample, it allows for the accurate quantification of Efavirenz by correcting for these variations.[1][2]
Q2: We are observing significant variability in our results. Could this be due to matrix effects even though we are using this compound?
A2: Yes, while this compound is designed to compensate for matrix effects, significant variability can still occur under certain conditions.[3] Potential reasons include:
-
Differential Matrix Effects: In some cases, the analyte and the SIL-IS may not experience the exact same degree of ion suppression or enhancement.
-
Chromatographic Separation: If Efavirenz and this compound are not perfectly co-eluting, they may be affected differently by co-eluting matrix components.
-
High Concentration of Matrix Components: Extremely high levels of interfering substances, such as phospholipids, can overwhelm the ionization source, impacting both the analyte and the internal standard, but not always to the same extent.[4]
-
Internal Standard Purity: Impurities in the this compound solution can lead to inaccurate quantification.
Q3: What are the common signs of matrix effects in our Efavirenz assay?
A3: Common indicators of matrix effects include:
-
Poor precision and accuracy in quality control (QC) samples.
-
Inconsistent analyte/internal standard peak area ratios across different sample lots.
-
A significant difference in the analyte response when comparing a standard in neat solvent versus a post-extraction spiked matrix sample.[1][5]
-
Drifting retention times or distorted peak shapes for either the analyte or the internal standard.[6]
Troubleshooting Guides
Guide 1: Investigating and Quantifying Matrix Effects
If you suspect matrix effects are impacting your assay, a systematic investigation is crucial. The post-extraction addition experiment is a standard method for quantifying the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Efavirenz and this compound in the final mobile phase composition.
-
Set B (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step, spike the extracts with the same concentrations of Efavirenz and this compound as in Set A.
-
Set C (Matrix Blank): Process blank matrix without adding the analyte or internal standard to check for interferences.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Efavirenz and this compound.
-
Calculate the Matrix Factor (MF): The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) for the analyte and the IS.[1]
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor: To assess the ability of the internal standard to compensate for the matrix effect, calculate the IS-normalized MF.
-
IS-Normalized MF = (MF of Efavirenz) / (MF of this compound)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be within an acceptable range (typically ≤15%) as per regulatory guidelines.
-
Caption: Workflow for investigating and addressing matrix effects.
Guide 2: Mitigating Matrix Effects through Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated out of the plasma/serum using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive.[1] | Non-selective, often results in "dirty" extracts containing high levels of phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Efavirenz is partitioned from the aqueous sample into an immiscible organic solvent. | Can provide cleaner extracts than PPT by removing polar interferences.[8] | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Efavirenz is selectively adsorbed onto a solid sorbent, while interferences are washed away. | Provides the cleanest extracts, effectively removing phospholipids and other matrix components.[8][9] | Most complex, time-consuming, and expensive method. |
This protocol provides a general guideline for using a reversed-phase SPE cartridge to clean up plasma samples for Efavirenz analysis.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Mix 100 µL of plasma sample with 100 µL of 4% phosphoric acid and load the entire volume onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute Efavirenz and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Caption: Decision tree for selecting an appropriate sample preparation method.
Guide 3: Mitigating Matrix Effects through Chromatography
Optimizing the chromatographic separation can also help to mitigate matrix effects by separating Efavirenz and this compound from co-eluting interferences.
-
Gradient Elution: Employ a gradient elution profile that starts with a higher aqueous composition to allow polar interferences to elute before the analytes of interest.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl) to alter the selectivity and retention of Efavirenz and matrix components.
-
Mobile Phase Modifiers: The addition of small amounts of formic acid or ammonium formate to the mobile phase can improve peak shape and ionization efficiency.[1]
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the run when highly polar and non-polar interferences are expected to elute, respectively.
Caption: Logical flow of troubleshooting matrix effects in a bioanalytical method.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmolecularsci.com [jmolecularsci.com]
- 9. ijpcbs.com [ijpcbs.com]
Efavirenz-13C6 Stability in Biological Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Efavirenz-13C6 in various biological matrices. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Stability of this compound
This compound is a stable isotope-labeled internal standard used for the quantitative analysis of Efavirenz. It is widely accepted in the bioanalytical field that stable isotope-labeled internal standards, particularly those labeled with 13C, exhibit chemical and physical properties that are nearly identical to the unlabeled analyte.[1][2][3] Consequently, the stability of this compound in biological matrices is expected to mirror that of Efavirenz. One study has confirmed that stock solutions of Efavirenz and this compound are stable for at least 3 months when stored at -20°C.[2]
Quantitative Data Summary
Table 1: Stability of Efavirenz in Human Plasma
| Stability Condition | Storage Temperature | Duration | Concentration Tested (ng/mL) | Accuracy (%) | Precision (CV%) |
| Bench-top | Room Temperature | 24 hours | 4 | 103 | 6.59 |
| 2000 | 92.8 | 4.05 | |||
| Freeze-Thaw | -80°C to Room Temp. | 3 cycles | 4 | 111 | 9.87 |
| 2000 | 89.3 | 4.82 | |||
| Long-term | -80°C | 30 days | 4 | 96.4 | 14.3 |
| 2000 | 103 | 4.64 | |||
| Autosampler | 4°C | 72 hours | 4 | 105 | 9.94 |
| 80 | 111 | 4.22 | |||
| 800 | 103 | 5.54 | |||
| 2000 | 99.7 | 1.87 |
Source: Adapted from Srivastava et al., 2013.[2]
Table 2: Stability of Efavirenz in Human Whole Blood (Dried Blood Spots)
| Stability Condition | Storage Temperature | Duration | Concentration Tested (µg/mL) | Stability Assessment |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | 0.625, 1.5, 18 | Stable |
| Long-term | -20°C | 1 year | 0.625, 1.5, 18 | Stable |
| 4°C | 1 month | 0.625, 1.5, 18 | Stable | |
| Room Temperature | 1 month | 0.625, 1.5, 18 | Stable | |
| 37°C | 1 month | 0.625, 1.5, 18 | Stable | |
| 45°C | 1 month | 0.625, 1.5, 18 | Stable |
Source: Adapted from Hoffman et al., 2013.[1]
Table 3: Inferred Stability of Efavirenz in Human Serum
| Stability Condition | Storage Temperature | Duration | Inferred Stability |
| Bench-top | Room Temperature | Up to 24 hours | Stable |
| Freeze-Thaw | -20°C / -80°C to RT | Multiple cycles | Stable |
| Long-term | -20°C / -80°C | At least 1 month | Stable |
Inference: Based on the high stability of Efavirenz in plasma, it is anticipated to be equally stable in serum.
Table 4: Inferred Stability of Efavirenz in Human Urine
| Stability Condition | Storage Temperature | Duration | Inferred Stability |
| Bench-top | Room Temperature | Up to 24 hours | Likely Stable |
| Freeze-Thaw | -20°C / -80°C to RT | Multiple cycles | Likely Stable |
| Long-term | -20°C / -80°C | At least 1 month | Likely Stable |
Inference: Given the stability of Efavirenz in plasma, it is expected to be stable in the less complex matrix of urine. However, specific studies are recommended for confirmation.
Experimental Protocols
Detailed Methodology for Efavirenz Stability Assessment in Human Plasma
This protocol is based on the method described by Srivastava et al. (2013).[2]
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:
-
Prepare a stock solution of Efavirenz in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
Prepare intermediate stock solutions of Efavirenz in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with the Efavirenz intermediate stock solution to create calibration standards at concentrations ranging from 1 to 2500 ng/mL.
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 4, 800, and 2000 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add a fixed volume of the internal standard working solution (this compound).
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Efavirenz: m/z 314.2 → 243.9
-
This compound: m/z 320.2 → 249.9
-
-
4. Stability Assessment:
-
Bench-top Stability: Keep QC samples at room temperature for a specified period (e.g., 24 hours) before processing and analysis.
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature) before processing and analysis.
-
Long-term Stability: Store QC samples at a specified temperature (e.g., -80°C) for an extended period (e.g., 30 days) before processing and analysis.
-
Autosampler Stability: Place processed QC samples in the autosampler at a specified temperature (e.g., 4°C) for a defined duration (e.g., 72 hours) before injection.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results with nominal concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal value.
Workflow for Stability Assessment
References
- 1. Determination of Efavirenz in Human Dried Blood Spots by Reversed-Phase High Performance Liquid Chromatography with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing ion suppression in Efavirenz analysis with Efavirenz-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Efavirenz, focusing on the prevention of ion suppression using its stable isotope-labeled internal standard, Efavirenz-13C6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Efavirenz?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Efavirenz) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In bioanalytical methods, components of biological matrices like plasma, such as phospholipids, salts, and proteins, are common causes of ion suppression.[3] Failure to address ion suppression can result in underestimation of Efavirenz concentrations, leading to erroneous pharmacokinetic and clinical data.
Q2: How does using this compound as an internal standard help in preventing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Efavirenz. SIL-IS are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[4] This means that this compound will co-elute with Efavirenz and experience the same degree of ion suppression or enhancement.[2][4] By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[5][6] The use of a ¹³C-labeled internal standard is particularly advantageous as it ensures co-elution under various chromatographic conditions, offering improved compensation for matrix effects compared to deuterium-labeled standards.[4]
Q3: I am observing poor signal and high variability in my Efavirenz quantification. Could this be due to ion suppression? How can I confirm this?
A3: Yes, poor signal intensity and high variability are classic indicators of ion suppression. To confirm the presence of ion suppression, you can perform a post-column infusion experiment.[3][7] This involves infusing a constant flow of an Efavirenz standard solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal for Efavirenz is established. Then, a blank matrix sample (e.g., plasma extract) is injected. A dip in the baseline at the retention time of Efavirenz indicates the presence of co-eluting matrix components that are causing ion suppression.[3][7]
Troubleshooting Guide
Issue: Low and inconsistent Efavirenz peak areas despite using this compound.
This issue can arise from several factors, even when using a stable isotope-labeled internal standard. The following troubleshooting steps can help identify and resolve the problem.
Evaluate Sample Preparation
Inadequate sample preparation is a primary source of matrix effects.[2][8] Different techniques offer varying degrees of cleanliness.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing interfering matrix components and often results in significant ion suppression.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[3][9]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences, offering the cleanest extracts and minimizing ion suppression.[2][9]
Recommendation: If you are using protein precipitation, consider switching to LLE or SPE to improve sample cleanup and reduce matrix effects.
Experimental Protocol: Sample Preparation using Protein Precipitation [5][6]
-
To 50 µL of plasma sample, standard, or quality control (QC), add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 10 minutes at 500 rpm.
-
Centrifuge at 3500 rpm for 10 minutes to precipitate proteins.
-
Transfer 70 µL of the supernatant to a clean well.
-
Dilute the supernatant with 70 µL of water.
-
Vortex for 10 minutes at 500 rpm.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
Optimize Chromatographic Separation
If interfering matrix components co-elute with Efavirenz, ion suppression will occur.[2] Optimizing the chromatographic method can separate the analyte from these interferences.
Recommendations:
-
Gradient Modification: Adjust the mobile phase gradient to increase the separation between Efavirenz and any regions of ion suppression identified by a post-column infusion experiment.
-
Column Chemistry: Experiment with different C18 columns or consider alternative chemistries that may offer different selectivity for Efavirenz and matrix components.
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[9]
Table 1: Example LC-MS/MS Parameters for Efavirenz Analysis [5][6]
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A gradient program is used to elute the analytes. |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
| Retention Time | ~2.6 minutes for Efavirenz and this compound |
| MS System | Tandem Mass Spectrometer |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9 |
| MRM Transition (this compound) | m/z 320.2 → 249.9 |
| Dwell Time | 250 ms |
Verify Internal Standard Concentration and Addition
An incorrect concentration or inconsistent addition of the internal standard can lead to inaccurate results.
Recommendations:
-
Concentration: Ensure the concentration of the this compound working solution is appropriate to yield a strong, consistent signal. A common concentration is 10 ng/mL.[6]
-
Pipetting: Verify the accuracy and precision of the pipettes used to add the internal standard to all samples, standards, and QCs. Inconsistent addition will lead to variability in the analyte/IS ratio.
Visualizing the Workflow and Concepts
To further clarify the processes involved in preventing ion suppression, the following diagrams illustrate the key concepts and workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Improving peak shape and resolution for Efavirenz and Efavirenz-13C6
Welcome to the technical support center for the chromatographic analysis of Efavirenz and its stable isotope-labeled internal standard, Efavirenz-13C6. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs): Peak Shape & Resolution
Q1: Why am I observing peak tailing for both Efavirenz and this compound?
Peak tailing is a common issue where the peak asymmetry factor is greater than 1.2.[1] It is often caused by secondary interactions between the analyte and the stationary phase or other system issues.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Efavirenz, which contains basic functional groups, can interact with acidic residual silanol groups on the silica surface of C18 columns.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3.0-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][3][4] Using a phosphate buffer is a common strategy to maintain a stable, low pH.[3][4]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which significantly reduces the potential for tailing with basic compounds.[2][5]
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2][7]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the column bed can cause poor peak shape.[2][7]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column or, if the problem persists, replace it.[2]
-
Q2: What causes peak fronting and how can I fix it?
Peak fronting, where the asymmetry factor is less than 1.0, is typically less common than tailing.
Possible Causes and Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column head, resulting in a fronting peak.[7][8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent. If a strong solvent is necessary, reduce the injection volume.
-
-
Column Overload: While often associated with tailing, severe mass overload can also manifest as fronting.
-
Solution: Reduce the concentration of the analyte being injected.
-
Q3: My Efavirenz peak is splitting. What are the likely causes?
Peak splitting can be a frustrating issue that points to a disruption in the chromatographic path.
Possible Causes and Solutions:
-
Partially Blocked Column Frit: Contaminants from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer) or replace the frit. Using an in-line filter or guard column is highly recommended.[2]
-
-
Column Void or Channeling: A void or "channel" can form in the column bed over time, creating two different paths for the analyte to travel.[2]
-
Solution: This issue is generally irreversible, and the column will need to be replaced.
-
-
Effect of pH: In some investigations, Efavirenz peaks were observed to split at higher pH values.[4]
-
Solution: Ensure the mobile phase is adequately buffered to a lower pH, such as 3.5, where better peak symmetry has been reported.[4]
-
Q4: How can I improve the resolution between Efavirenz and other components in my sample?
Resolution is a measure of the separation between two adjacent peaks.[9] Improving it involves manipulating the column's efficiency, selectivity, or the retention factor.[10]
Possible Causes and Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve separation.[9]
-
pH Adjustment: As Efavirenz is an ionizable compound, adjusting the mobile phase pH can significantly change its retention and selectivity relative to other sample components.[11][12]
-
Gradient Elution: Using a gradient elution, where the mobile phase strength is increased over the run, can sharpen peaks and improve the resolution of complex mixtures.[4][13]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl or Cyano column) can provide different chemical interactions and enhance selectivity.[9]
-
Adjust Physical Parameters:
-
Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will lengthen the analysis time.[9][14]
-
Column Temperature: Adjusting the column temperature affects viscosity and analyte interactions, which can alter selectivity.[14]
-
Column Dimensions: Using a longer column or a column packed with smaller particles (as in UPLC/UHPLC systems) increases the number of theoretical plates (efficiency), leading to sharper peaks and better resolution.[9][10]
-
Experimental Protocols and Data
General Bioanalytical Workflow for Efavirenz in Plasma
This section outlines a typical workflow for the quantification of Efavirenz in human plasma using LC-MS/MS.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Condition an SPE cartridge (e.g., Phenomenex STRATA® C18) with 1 mL of methanol followed by 1 mL of HPLC-grade water.[3]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of HPLC-grade water to remove polar impurities.[3]
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase or a high-organic solvent.[3]
-
Collect the eluent and inject it into the LC-MS/MS system.
2. Chromatographic Separation
-
The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer at pH 3.0-3.5) and an organic component (e.g., acetonitrile or methanol).[3][4][16]
-
A gradient elution can be employed to ensure good separation and a reasonable run time.[4][13][16]
3. Mass Spectrometric Detection
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source. Efavirenz can be detected in either positive or negative mode, though negative mode is also reported.[13][16]
-
Monitor specific precursor-to-product ion transitions (MRM) for Efavirenz and this compound to ensure selectivity and sensitivity.
Data Tables
Table 1: Example Chromatographic Conditions for Efavirenz Analysis
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (LC-MS/MS) |
| Column | SHISEIDO C18 (250 x 4.6 mm, 5µ)[3] | Waters X-Terra Shield RP18 (50 x 4.6 mm, 3.5 µm)[4] | Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm)[16] |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0)[3] | Acetonitrile & Phosphate Buffer (pH 3.5)[4] | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid[16] |
| Elution Mode | Isocratic (e.g., 30:70 v/v)[3] | Gradient[4] | Gradient[16] |
| Flow Rate | 1.0 mL/min[3] | 1.5 mL/min[4] | 0.3 mL/min[16] |
| Detector | UV at 247 nm[3] | UV at 260 nm[4] | Tandem Mass Spectrometer (MS/MS)[16] |
| Column Temp. | Ambient | Not Specified | 40°C[16] |
Table 2: Example Mass Spectrometry Parameters for Efavirenz & this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Efavirenz | ESI Negative[13] / Positive[16] | 314.0 | 244.0 |
| This compound | ESI Negative / Positive | 320.0 | 250.0 |
| (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The values provided are representative for [M-H]⁻ or [M+H]⁺.) |
Visual Troubleshooting and Workflows
Troubleshooting Peak Tailing
The following flowchart provides a logical path for diagnosing and solving peak tailing issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. rjpdft.com [rjpdft.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Efavirenz-13C6 Mass Spectrometry Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interferences related to the use of Efavirenz-13C6 as an internal standard in mass spectrometry assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantitative analysis of Efavirenz using this compound as an internal standard.
Issue: Inaccurate Quantification, Particularly at High or Low Analyte Concentrations
Potential Cause 1: Isotopic Contribution (Crosstalk) from Efavirenz to this compound
Natural abundance of isotopes in the Efavirenz molecule can contribute to the signal of the this compound internal standard. This becomes more pronounced at high concentrations of Efavirenz.
Troubleshooting Steps:
-
Assess Crosstalk:
-
Prepare a high-concentration solution of unlabeled Efavirenz without any internal standard.
-
Analyze this sample using the mass spectrometer conditions for this compound.
-
Any signal detected in the this compound channel indicates isotopic contribution from the analyte.
-
-
Mitigation Strategies:
-
Correction Factors: If the crosstalk is consistent and well-characterized, a mathematical correction can be applied to the data.
-
Higher Mass Isotope: If possible, use an internal standard with a greater mass difference from the analyte to minimize the impact of natural isotope abundance.
-
Non-linear Calibration: For situations with significant isotopic interference, a non-linear calibration function may provide more accurate quantification.[1]
-
Potential Cause 2: Presence of Unlabeled Efavirenz in the this compound Internal Standard
The this compound internal standard may contain a small percentage of unlabeled Efavirenz as an impurity.[2] This can lead to an artificially high response for the analyte, especially at low concentrations.
Troubleshooting Steps:
-
Verify Purity of Internal Standard:
-
Prepare a solution containing only the this compound internal standard.
-
Analyze this solution using the mass spectrometer conditions for unlabeled Efavirenz.
-
A signal detected in the Efavirenz channel indicates the presence of the unlabeled analyte as an impurity.
-
-
Mitigation Strategies:
-
Source a Higher Purity Standard: Obtain this compound with a higher isotopic purity from the supplier. Look for specifications that detail the percentage of the unlabeled species.
-
Background Subtraction: If the level of unlabeled Efavirenz is known and consistent, it can be subtracted as background from the measured analyte response.
-
Adjust Calibration Curve: The presence of unlabeled analyte in the internal standard can be accounted for in the calibration curve by not forcing the curve through zero.
-
Issue: Poor Reproducibility and Inaccurate Results Despite Using a Stable Isotope-Labeled Internal Standard
Potential Cause: Differential Matrix Effects
While stable isotope-labeled internal standards are designed to compensate for matrix effects, in some cases, the analyte and the internal standard may be affected differently by co-eluting matrix components. This can be due to slight differences in chromatographic retention times.
Troubleshooting Steps:
-
Evaluate Co-elution:
-
Overlay the chromatograms of Efavirenz and this compound.
-
Confirm that the peaks for both compounds perfectly co-elute. Even minor shifts in retention time can lead to differential ion suppression or enhancement.
-
-
Assess Matrix Effects:
-
Perform a post-extraction addition experiment.
-
Compare the response of Efavirenz and this compound in a clean solution versus a post-extraction blank matrix spike.
-
Significant differences in the response ratio between the two matrices indicate a differential matrix effect.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to improve separation from matrix interferences. This may involve changing the column, mobile phase composition, or gradient profile.
-
Issue: Unexpected Peaks or Interferences at the Retention Time of Efavirenz or this compound
Potential Cause: Metabolite Interference
Efavirenz is extensively metabolized in the body to various hydroxylated and glucuronidated forms.[3] While unlikely to have the same mass-to-charge ratio as this compound, in-source fragmentation of a metabolite could potentially generate an ion that interferes with the internal standard.
Troubleshooting Steps:
-
Review Metabolite Fragmentation:
-
If authentic standards of Efavirenz metabolites are available, infuse them into the mass spectrometer to study their fragmentation patterns.
-
Determine if any fragment ions correspond to the MRM transition of this compound.
-
-
Chromatographic Separation:
-
Ensure that the liquid chromatography method adequately separates Efavirenz and its major metabolites.
-
A study on Efavirenz metabolites noted the instability of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz under certain conditions, which could potentially lead to degradation products that might interfere.[4]
-
-
Optimize Mass Spectrometer Parameters:
-
Adjust collision energy and other MS parameters to minimize in-source fragmentation of metabolites.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Efavirenz and this compound?
A1: Based on published literature, common MRM transitions are as follows. However, these should be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Efavirenz | 314.2 | 244.0 | Negative |
| This compound | 320.2 | 250.0 | Negative |
Note: The precursor and product ions may vary slightly depending on the specific adduction and instrument.
Q2: What is an acceptable isotopic purity for this compound?
A2: For quantitative bioanalysis, the isotopic purity of the stable isotope-labeled internal standard should be as high as possible, ideally with the unlabeled analyte being undetectable.[2] If present, the percentage of the unlabeled species should be low enough that it does not significantly contribute to the analyte signal at the lower limit of quantification (LLOQ).
Q3: Can the position of the 13C labels on this compound affect its performance?
A3: Yes, the position of the stable isotope labels is crucial. The labels should be in a part of the molecule that is not susceptible to metabolic loss. For this compound, the labels are typically on the benzoxazine ring structure, which is metabolically stable. Additionally, if a specific fragment ion is used for quantification, the labels should be on that fragment to ensure the mass difference is maintained in the product ion.[2]
Q4: How can I be sure that this compound is compensating for matrix effects correctly?
A4: The ability of a stable isotope-labeled internal standard to compensate for matrix effects relies on its chemical and physical similarity to the analyte.[5] To verify this, you can perform validation experiments as outlined by regulatory guidelines. This includes assessing matrix effects from multiple sources (e.g., different lots of plasma) and ensuring that the analyte-to-internal standard response ratio remains constant across different matrices.
Q5: Are there any known issues with the stability of Efavirenz or its metabolites that could affect an assay using this compound?
A5: Efavirenz itself is generally stable under typical sample storage and processing conditions. However, some of its metabolites, such as 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, have been shown to be unstable in plasma at room temperature for extended periods and at elevated temperatures.[4] This instability is unlikely to directly interfere with the this compound signal but highlights the importance of proper sample handling to ensure the overall integrity of the analysis, especially if metabolites are also being quantified.
Experimental Protocols and Visualizations
Experimental Protocol: Assessment of Isotopic Crosstalk
-
Prepare a High-Concentration Efavirenz Standard: Dissolve unlabeled Efavirenz in an appropriate solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute this stock to the highest expected concentration in your analytical run.
-
Mass Spectrometry Analysis: Inject the high-concentration Efavirenz standard into the LC-MS/MS system.
-
Data Acquisition: Acquire data using the MRM transition specifically for this compound (e.g., m/z 320.2 -> 250.0).
-
Data Analysis: Examine the resulting chromatogram. The presence of a peak at the retention time of Efavirenz indicates isotopic contribution. Quantify the area of this peak and express it as a percentage of the typical this compound peak area in your assay to determine the extent of the interference.
Diagrams
Caption: Isotopic crosstalk from high concentrations of Efavirenz.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing LC Gradient for Efavirenz and Metabolite Separation
Welcome to the technical support center for the chromatographic separation of Efavirenz (EFV) and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my analytes?
Poor peak shape is a common issue that can often be resolved by addressing interactions between the analytes and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase (like C18) can interact with basic functional groups on the analytes, causing peak tailing. Try using a lower pH mobile phase (e.g., adding 0.1% formic acid) to protonate the silanols and reduce these interactions.[1]
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting or broadened peaks. Try diluting your sample.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Q2: I am struggling to achieve baseline separation between the hydroxylated metabolites, such as 7-hydroxyefavirenz (7-OH-EFV) and 8-hydroxyefavirenz (8-OH-EFV). What can I do?
Co-elution of structurally similar metabolites is a frequent challenge. Optimizing the selectivity of your method is key.
-
Adjust Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) can significantly improve the resolution between closely eluting peaks.
-
Change Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different selectivities and may resolve critical pairs differently.
-
Modify Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH. Small adjustments to the mobile phase pH can change the ionization state of the metabolites and improve separation. A typical mobile phase might consist of a phosphate buffer at pH 3.5 and acetonitrile.[2][3][4]
-
Consider a Different Stationary Phase: While C18 columns are most common, alternative stationary phases like Biphenyl or Phenyl-Hexyl may offer different selectivity for aromatic compounds like Efavirenz and its metabolites. One study noted that a C18 column provided faster separation compared to a Biphenyl column.[5]
Q3: My analytical run time is excessively long. How can I shorten it without compromising the separation?
Long run times reduce sample throughput. Several strategies can be employed to speed up the analysis.
-
Increase Flow Rate: A higher flow rate will decrease the run time, but it may also lead to an increase in backpressure and a potential decrease in resolution. Modern UHPLC systems can handle higher flow rates effectively.
-
Use a Shorter Column or Smaller Particle Size: A shorter column or a column packed with smaller particles (e.g., sub-2 µm) will reduce run time while often maintaining or even improving efficiency.
-
Steepen the Gradient: After the critical metabolites have eluted, you can rapidly increase the percentage of organic solvent to quickly wash out any remaining, strongly retained compounds from the column.
-
Isocratic vs. Gradient: While gradient elution is often necessary to separate a complex mixture of metabolites, some methods have successfully used an isocratic mobile phase for a very rapid separation of Efavirenz and its primary metabolites.[6]
Q4: I am seeing low recovery or the complete absence of 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz in my plasma samples. What is the likely cause?
The instability of certain Efavirenz metabolites is a critical factor that can lead to inaccurate quantification.
-
Metabolite Instability: 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz are known to be unstable in plasma at room temperature for 24 hours (46%-69% loss) and when heated.[7]
-
Avoid Heat Treatment: A crucial finding is that heat pre-treatment of samples (e.g., 60°C for 1 hour for viral inactivation) can cause a 90%-95% loss of these metabolites.[7] Alternative biosafety measures must be used for accurate quantification.[7]
-
Storage Conditions: These metabolites can also degrade during long-term storage, with losses of 17%-50% observed at -20°C for 90 days.[7] Ensure samples are processed promptly and stored appropriately at ultra-low temperatures if necessary.
Troubleshooting Guides
Guide 1: Resolving Poor Peak Separation
This guide provides a logical workflow for troubleshooting inadequate resolution between Efavirenz and its metabolites.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Data Presentation
Table 1: Comparison of Selected LC Methods for Efavirenz and Metabolites
| Analyte(s) | Column | Mobile Phase | Gradient / Isocratic Program | Flow Rate | Retention Time(s) (min) | Reference |
| EFV, 8-OH-EFV, 8,14-diOH-EFV | C18 (Reversed-Phase) | A: 20mM Ammonium AcetateB: Acetonitrile | Isocratic: 10% A, 90% B | 0.2 mL/min | EFV: 1.938-OH-EFV: 1.708,14-diOH-EFV: 1.52 | [6] |
| EFV | Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm) | A: Phosphate Buffer pH 3.5B: Acetonitrile | Gradient | 1.5 mL/min | EFV: 5.941 | [2][3][8] |
| EFV, 8-OH-EFV | Phenomenex-Evo 100A C18 (150×4.6 mm, 2.6 µm) | A: WaterB: Acetonitrile | Gradient: 10% B (0 min) -> 80% B (5 min) -> 95% B (10 min) -> 10% B (11.5 min) | 0.7 mL/min | EFV: 8.758-OH-EFV: 9.33 | [5][9] |
| EFV | Waters Xbridge C18 (50 mm×2.1 mm, 3.5 µm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Gradient: 2% B (0-1.5 min) -> 98% B (1.51-3.0 min) -> 2% B (3.1-5.0 min) | 0.3 mL/min | EFV: ~2.6 | [1] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is a common, rapid approach for preparing plasma samples for LC-MS/MS analysis.[1]
Caption: Workflow for plasma sample preparation via protein precipitation.
Methodology:
-
Allow frozen human plasma samples to thaw at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution (e.g., ¹³C₆-efavirenz in acetonitrile).[1]
-
Add a sufficient volume of cold acetonitrile (typically 3x the plasma volume) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for approximately 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to obtain a clear supernatant.
-
Carefully transfer the supernatant to a clean tube or HPLC vial insert.
-
For some methods, a 1:1 dilution of the supernatant with water (or the initial mobile phase) is performed to ensure compatibility with the reverse-phase column and prevent peak distortion.[1]
-
The sample is now ready for injection into the LC system.
Protocol 2: Representative LC Gradient Method for Efavirenz and Metabolites
This protocol provides a starting point for developing a gradient separation method based on published literature.[1]
-
LC System: HPLC or UHPLC system coupled to a UV or Mass Spectrometric detector.
-
Column: Waters Xbridge C18, 50 mm x 2.1 mm, 3.5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 1.5 | 2 | 98 |
| 3.0 | 2 | 98 |
| 3.1 | 98 | 2 |
| 5.0 | 98 | 2 |
Disclaimer: These guides and protocols are intended as a starting point and are based on publicly available research. Specific experimental conditions may require further optimization based on the instrumentation, reagents, and specific metabolites of interest.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Efavirenz-13C6 Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efavirenz-13C6. Our aim is to help you address the variability in this compound response and navigate common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1] In this compound, six carbon atoms in the benzoxazinone ring are replaced with the heavier, non-radioactive carbon-13 isotope.[2] This labeling makes it an ideal internal standard for quantitative analysis of Efavirenz in biological samples using mass spectrometry-based methods like LC-MS/MS.[2][3] Its physical and chemical properties are nearly identical to unlabeled Efavirenz, ensuring it behaves similarly during sample preparation and analysis, which allows for accurate quantification by correcting for variability in sample processing and instrument response.[4][5]
Q2: What are the primary factors contributing to variability in Efavirenz plasma concentrations?
A2: The significant inter-individual variability in Efavirenz plasma concentrations is influenced by several factors:
-
Genetic Polymorphisms: Variations in the Cytochrome P450 2B6 (CYP2B6) gene are a major contributor.[6][7] Individuals with certain genotypes (e.g., "slow metabolizers") have reduced enzyme activity, leading to higher plasma concentrations and increased risk of toxicity.[7]
-
Drug-Drug Interactions: Efavirenz is metabolized by CYP450 enzymes and can also induce or inhibit these enzymes.[8][9] Co-administration with other drugs that are substrates, inhibitors, or inducers of these enzymes can alter Efavirenz concentrations.[9]
-
Food Effect: Administration of Efavirenz with a high-fat meal can increase its bioavailability, leading to higher plasma concentrations and a greater incidence of side effects.[9][10] It is generally recommended to take Efavirenz on an empty stomach.[11]
-
Patient Demographics: Factors such as age, sex, and body weight can also influence Efavirenz pharmacokinetics.[12]
Q3: What is the recommended therapeutic range for Efavirenz plasma concentrations?
A3: A therapeutic range of 1 to 4 µg/mL (1000 to 4000 ng/mL) for mid-dose Efavirenz concentrations is generally accepted.[13][14] Concentrations below 1 µg/mL have been associated with a higher risk of virological failure, while concentrations above 4 µg/mL are linked to an increased incidence of central nervous system (CNS) side effects.[13][15]
Q4: Can this compound be used to study the metabolism of Efavirenz?
A4: Yes, this compound is a valuable tool for metabolic studies. By administering this compound, researchers can track the formation of its metabolites, which will also be labeled with 13C. This allows for the differentiation of drug-derived metabolites from endogenous compounds in a biological system, enabling precise pathway analysis and quantification of metabolic products.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in analytical results when using this compound as an internal standard. | 1. Inconsistent addition of the internal standard to samples. 2. Degradation of Efavirenz or this compound during sample storage or preparation. 3. Matrix effects in the mass spectrometer source. 4. Isotopic interference from the unlabeled analyte. | 1. Ensure precise and consistent pipetting of the this compound solution into all samples, including calibrators and quality controls. 2. Store samples at -80°C. Minimize freeze-thaw cycles. Evaluate the stability of both the analyte and internal standard under your specific extraction and storage conditions. 3. Optimize the chromatography to separate Efavirenz from interfering matrix components. Consider different sample cleanup techniques (e.g., solid-phase extraction instead of protein precipitation). 4. Check the mass spectra for any overlap in the isotopic clusters of Efavirenz and this compound. If present, select different precursor/product ion transitions for MRM analysis. |
| Unexpectedly low this compound signal in LC-MS/MS analysis. | 1. Incorrect concentration of the this compound working solution. 2. Adsorption of the compound to plasticware. 3. Suboptimal mass spectrometer settings. 4. Degradation of the internal standard. | 1. Verify the concentration of your this compound stock and working solutions. Prepare fresh dilutions from a certified reference material if in doubt.[2][16] 2. Use low-adsorption tubes and pipette tips, or silanized glassware. 3. Infuse the this compound solution directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energy for the specific MRM transition.[17] 4. Check the purity and integrity of the this compound standard. Refer to the Certificate of Analysis for storage recommendations.[1] |
| Observed chromatographic peak for this compound is not symmetrical or shows splitting. | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition. 3. Sample solvent is too strong. 4. Injection of too large a sample volume. | 1. Flush the column with a strong solvent, or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the mobile phase is properly mixed and degassed. Check the pH of the mobile phase. 3. The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. 4. Reduce the injection volume. |
| Difficulty in achieving the desired lower limit of quantification (LLOQ) for Efavirenz. | 1. Insufficient sample cleanup, leading to high background noise. 2. Suboptimal LC-MS/MS method sensitivity. 3. Low recovery of Efavirenz during sample extraction. | 1. Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. 2. Optimize the MS/MS parameters, including collision energy and dwell time, for the Efavirenz and this compound transitions.[18] Use a more sensitive mass spectrometer if available. 3. Evaluate the extraction efficiency at each step of your sample preparation protocol. Adjust the pH or solvent composition to improve recovery. |
Quantitative Data Summary
The following tables summarize key quantitative data related to Efavirenz pharmacokinetics and response variability.
Table 1: Impact of CYP2B6 Genotype on Efavirenz Oral Clearance
| CYP2B6 Genotype | Metabolizer Status | Relative Efavirenz Oral Clearance (Compared to Extensive Metabolizers) | Reference |
| G/G | Extensive | 1.00 | [19] |
| G/T | Intermediate | 0.53 (95% CI: 0.44–0.65) | [19] |
| T/T | Poor | 0.28 (95% CI: 0.22–0.35) | [19] |
Table 2: Efavirenz Plasma Concentration and Clinical Outcomes
| Efavirenz Plasma Concentration | Clinical Outcome | Finding | Reference |
| < 1000 µg/L | Virological Failure | 50% of patients experienced virological failure. | [13] |
| 1000 - 4000 µg/L | Virological Failure | 18-22% of patients experienced virological failure. | [13] |
| > 4000 µg/L | CNS Toxicity | Approximately three times more frequent compared to patients with concentrations between 1000-4000 µg/L. | [13] |
| Per 1 mg/L increase | Severe Neuropsychiatric Symptoms | 1.2-fold higher odds of severe symptoms. | [20] |
Table 3: Effect of Food on Efavirenz Pharmacokinetics
| Meal Condition | Change in AUC | Change in Cmax | Reference |
| High-fat/high-calorie meal | Increased by 28% | Increased by 29% | [21] |
| Moderate-fat Ugandan meal | Increased by 13% | Increased by 47% | [10] |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of Efavirenz
This protocol outlines the procedure for collecting and processing plasma samples for the therapeutic drug monitoring of Efavirenz.
Objective: To measure mid-dosing interval Efavirenz concentrations in plasma.
Materials:
-
Blood collection tubes (e.g., EDTA-containing tubes)
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Sample Collection:
-
Collect a blood sample in the morning, approximately 12-16 hours after the patient's evening dose of Efavirenz.[14]
-
Record the exact time of the last dose and the time of blood collection.
-
-
Sample Processing:
-
Within 2-3 hours of collection, centrifuge the blood sample at 3500 rpm for 10 minutes to separate the plasma.[14]
-
Carefully pipette the plasma into labeled cryovials.
-
-
Sample Storage:
-
Immediately freeze the plasma samples at -80°C until analysis.[14]
-
Protocol 2: Quantification of Efavirenz in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol provides a general workflow for the quantification of Efavirenz in plasma samples.
Objective: To accurately quantify Efavirenz concentrations in plasma using a validated LC-MS/MS method.
Materials:
-
Efavirenz reference standard
-
Human plasma (blank, patient samples, and for preparing calibrators and quality controls)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Efavirenz and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare working solutions for calibration standards and the internal standard by diluting the stock solutions. A typical internal standard working solution concentration is 10 ng/mL.[3]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound internal standard working solution (in acetonitrile).[3]
-
Vortex mix to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the analytical column.[3]
-
Use a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).[3]
-
The retention time for Efavirenz and this compound is typically around 2.6 minutes under such conditions.[3]
-
-
Mass Spectrometry:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Efavirenz / this compound) against the concentration of the calibration standards.
-
Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Efavirenz metabolism pathway.
Caption: LC-MS/MS experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. journals.plos.org [journals.plos.org]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of CYP2B6 Genotype, TB Therapy and Formulation on Efavirenz Pharmacokinetics in Infants and Children Under 40 Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacogenetics, and toxicity of co-administered efavirenz and isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efavirenz and Alcohol/Food Interactions - Drugs.com [drugs.com]
- 10. Effect of Food on the Steady-State Pharmacokinetics of Tenofovir and Emtricitabine plus Efavirenz in Ugandan Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efavirenz plasma levels can predict treatment failure and central nervous system side effects in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic drug measuring (TDM) [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. schd-shimadzu.com [schd-shimadzu.com]
- 17. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of the Cytochrome P450 2B6 Genotype on Population Pharmacokinetics of Efavirenz in Human Immunodeficiency Virus Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Severe efavirenz associated neurotoxicity: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Outcomes of the Interactions of Antiretroviral Agents with Food and Supplements: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Efavirenz
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover when analyzing Efavirenz using LC-MS/MS, with a particular focus on methods employing Efavirenz-13C6 as an internal standard.
Troubleshooting Guide
Carryover, the appearance of an analyte signal in a blank injection following the injection of a high-concentration sample, can significantly impact the accuracy and reliability of quantitative bioanalysis.[1][2][3] This guide provides a systematic approach to identifying and mitigating carryover in your Efavirenz LC-MS/MS assays.
Q1: I am observing a peak for Efavirenz in my blank injections. How do I confirm if this is carryover or system contamination?
A1: Distinguishing between carryover and contamination is the first critical step.[1]
-
Carryover typically decreases with successive blank injections.
-
Contamination often results in a consistent or random signal across multiple blank injections.[1]
Experimental Protocol: Carryover vs. Contamination Check
-
Injection Sequence:
-
Inject a double blank (mobile phase or reconstitution solvent).
-
Inject the highest concentration calibrator or a high-concentration quality control (QC) sample.
-
Inject a series of at least three consecutive double blanks.
-
-
Data Analysis:
-
Carryover: The Efavirenz peak area should be highest in the first blank injection immediately following the high-concentration sample and decrease in subsequent blank injections.
-
Contamination: If the peak area is similar across all blank injections (including the pre-sample blank), the source is likely contamination of the mobile phase, solvents, or the LC-MS/MS system itself.[1]
-
Q2: I have confirmed the issue is carryover. What are the most common sources and how do I pinpoint them?
A2: The most common sources of carryover in an LC-MS/MS system are the autosampler, the analytical column, and connecting tubing or valves.[3][4] A systematic approach of isolating components is effective in identifying the source.
Systematic Troubleshooting Workflow
Caption: Systematic workflow for isolating the source of LC-MS/MS carryover.
Experimental Protocol: Isolating the Carryover Source
-
Isolate the Autosampler:
-
Disconnect the autosampler from the analytical column.
-
Configure the system to inject directly to the waste.
-
Perform the carryover check injection sequence as described in Q1.
-
If carryover is still observed in the waste stream, the autosampler is the primary source.
-
-
Isolate the Column:
-
If the autosampler is ruled out, reconnect it and bypass the analytical column using a zero-dead-volume union.
-
Repeat the carryover check injection sequence.
-
If the carryover is significantly reduced or eliminated, the column is the main contributor.[5]
-
-
Inspect Fittings and Tubing:
-
If carryover persists after bypassing the column, inspect all tubing and fittings between the injector and the mass spectrometer for improper connections that could create dead volumes.[2]
-
Q3: My troubleshooting points to the autosampler. What are the best practices for minimizing autosampler-related carryover for Efavirenz?
A3: The autosampler is a frequent source of carryover due to the high concentrations of analyte it handles.[6] Efavirenz, being a relatively hydrophobic compound (LogP ≈ 4.7), can adsorb to surfaces.[7]
Troubleshooting Steps for Autosampler Carryover:
-
Optimize the Needle Wash: The composition and volume of the needle wash solvent are critical.
-
Solvent Strength: Use a wash solvent that is stronger than the mobile phase to effectively solubilize Efavirenz. A common starting point for reversed-phase methods is a high percentage of organic solvent.[8] Consider a wash solution containing a mixture of acetonitrile, methanol, and isopropanol.
-
pH Modification: For some compounds, adjusting the pH of the wash solvent can reduce ionic interactions with metal surfaces.[9]
-
Wash Volume and Cycles: Increase the volume of the wash solvent and the number of wash cycles.[8]
-
-
Inspect and Maintain Hardware:
-
Rotor Seal and Stator: Worn or scratched rotor seals are a common cause of carryover. Inspect and replace if necessary.[1]
-
Needle and Seat: Inspect the injection needle and seat for scratches or deposits. Clean or replace as needed.[2]
-
Sample Loop: Ensure the sample loop is not a source of carryover by flushing it extensively with a strong solvent.
-
Q4: The analytical column appears to be the source of carryover. How can I address this?
A4: Column-related carryover can occur due to strong interactions between Efavirenz and the stationary phase or contamination of the column frits.[10]
Troubleshooting Steps for Column Carryover:
-
Optimize Column Wash:
-
Strong Solvent Flush: At the end of each analytical run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period.[8]
-
Gradient Modification: Ensure the gradient program includes a high-organic wash at the end and sufficient re-equilibration time.[4]
-
-
Consider a Different Column: If carryover persists, consider a column with a different stationary phase chemistry that may have less affinity for Efavirenz.
-
Guard Column: If a guard column is used, it can be a significant source of carryover. Try replacing the guard column or running without it to see if the carryover is reduced.[10]
Frequently Asked Questions (FAQs)
Q5: How does using this compound as an internal standard help with carryover?
A5: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative LC-MS/MS.[11][12] While it does not eliminate the source of carryover, it can help to compensate for its effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will exhibit similar carryover behavior.[13] By calculating the analyte-to-internal standard peak area ratio, some of the variability introduced by carryover can be normalized, improving the accuracy and precision of the results.[14] However, significant carryover should still be addressed as it can impact the accuracy of low-concentration samples.
Q6: What is an acceptable level of carryover for a validated bioanalytical method?
A6: According to regulatory guidelines, for a validated bioanalytical method, the response of the analyte in a blank sample immediately following the injection of the upper limit of quantification (ULOQ) standard should not be greater than 20% of the response of the lower limit of quantification (LLOQ) standard.[1]
Q7: Can the mobile phase composition influence carryover?
A7: Yes, the mobile phase composition plays a crucial role.[15] A mobile phase that is too weak may not effectively elute all of the analyte from the column during the gradient, leading to carryover in subsequent injections.[4] Optimizing the gradient slope and the final mobile phase composition to ensure complete elution of Efavirenz is essential.[16]
Q8: Are there any specific properties of Efavirenz that make it prone to carryover?
A8: Efavirenz is a moderately hydrophobic molecule.[7] This property can lead to non-specific binding or adsorption to surfaces within the LC system, such as tubing, fittings, and the stationary phase, which can contribute to carryover.[17]
Quantitative Data Summary
The following table summarizes acceptable carryover levels based on a published LC-MS/MS method for Efavirenz.[11]
| Parameter | Result |
| Carryover after ULOQ (2500 ng/mL) in first double blank | 0.01% |
| Carryover after ULOQ in second double blank | Not observed |
| Accuracy of first LLOQ (1 ng/mL) sample after ULOQ | 126% |
| Accuracy of second LLOQ (1 ng/mL) sample after ULOQ | 108% |
Data from: Kandhali, K., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma.[11]
Experimental Protocols
Protocol 1: Optimized Autosampler Needle Wash Procedure
This protocol is a starting point for developing a robust needle wash method to minimize carryover of Efavirenz.
-
Prepare Wash Solvents:
-
Wash Solvent A (Aqueous): 90:10 Water:Acetonitrile (v/v)
-
Wash Solvent B (Organic): 50:50:50 Acetonitrile:Methanol:Isopropanol (v/v/v)
-
-
Configure Autosampler Wash Program:
-
Pre-injection Wash: Perform one wash cycle with 500 µL of Wash Solvent B.
-
Post-injection Wash: Perform two wash cycles.
-
Cycle 1: 500 µL of Wash Solvent B.
-
Cycle 2: 500 µL of Wash Solvent A to remove the strong organic solvent before the next injection.
-
-
-
Evaluation:
-
Perform the carryover check injection sequence (Q1) to evaluate the effectiveness of the new wash protocol. Adjust solvent compositions and volumes as needed.
-
Logical Relationships in Carryover Mitigation
Caption: Relationship between causes of carryover and mitigation strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reducing carryover | Waters [help.waters.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 10. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 11. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. nebiolab.com [nebiolab.com]
- 15. longdom.org [longdom.org]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. Adsorption of antiretroviral drugs, efavirenz and nevirapine from aqueous solution by graphene wool : kinetic, equilibrium, thermodynamic and computational studies [repository.up.ac.za]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Efavirenz Quantification Using an Isotope-Labeled Internal Standard
This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Efavirenz in biological matrices, utilizing Efavirenz-13C6 as a stable isotope-labeled internal standard. The performance of this method is compared with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Method Performance Comparison
The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS analysis offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and variations in sample processing. The following table summarizes the performance characteristics of the validated LC-MS/MS method with this compound and compares it to other reported methods for Efavirenz quantification.
| Parameter | LC-MS/MS with this compound IS | Alternative LC-MS/MS Methods (e.g., with Propranolol IS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] | 20 ng/mL[1] | Typically in the µg/mL range |
| Linearity Range | 1.0 - 2,500 ng/mL[1][2] | 1.9 - 500 ng/mL[3] | 0.43 - 8.60 µg/mL[4] |
| Intra-day Precision (%CV) | 2.41% - 9.24%[1][2] | 1.5% - 5.6%[3] | < 2%[4] |
| Inter-day Precision (%CV) | 3.03% - 12.3%[1][2] | Not explicitly stated | < 2%[4] |
| Intra-day Accuracy | 100% - 112%[1][2] | 93.7% - 99.5%[3] | 98% - 102% (as recovery)[4] |
| Inter-day Accuracy | 95.2% - 108%[1][2] | Not explicitly stated | Not explicitly stated |
| Sample Preparation | Protein Precipitation[1][2] | Protein Precipitation[5] or Solid Phase Extraction[4] | Solid Phase Extraction[4] |
| Selectivity | High (due to specific MRM transitions)[1][2] | High | Limited, potential for interference[1] |
| Run Time | ~5 minutes[1][2] | ~3 minutes[6] | Longer run times are common[1] |
Experimental Protocols
A detailed methodology for the validated LC-MS/MS method for Efavirenz quantification using this compound is outlined below. This protocol is based on established and published procedures.[1][2]
Sample Preparation
-
Procedure:
-
To a 50 µL aliquot of human plasma, add the internal standard (this compound).
-
Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and dilute it with water before injection into the LC-MS/MS system.[1][2]
-
Liquid Chromatography
-
Column: A suitable C18 column (e.g., Agilent Poroshell C18) is used for chromatographic separation.[6]
-
Mobile Phase: A gradient elution is employed using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][2]
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
-
Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected.
Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI) is utilized.[1][2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of the analyte and internal standard.[1][2]
-
MRM Transitions:
Method Validation Parameters
The method is fully validated in accordance with FDA and EMA guidelines.[1][7][8] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify Efavirenz in the presence of endogenous plasma components is assessed by analyzing at least six different blank plasma lots.[1]
-
Linearity: Calibration curves are constructed by plotting the peak area ratio of Efavirenz to the internal standard against the nominal concentration of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is applied. The correlation coefficient (r) should be greater than 0.99.[1][2]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (as coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[1][2]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to the response in post-extraction spiked samples.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard is evaluated to ensure that the method is not affected by ion suppression or enhancement.[6]
-
Stability: The stability of Efavirenz in plasma is assessed under various conditions, including short-term storage at room temperature, long-term storage at frozen temperatures, and after freeze-thaw cycles.[1][2]
Workflow Diagram
The following diagram illustrates the logical workflow of the LC-MS/MS method validation process for Efavirenz.
Caption: Workflow for the validation of an LC-MS/MS method for Efavirenz.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 3. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. elearning.unite.it [elearning.unite.it]
A Comparative Guide to Internal Standards for Efavirenz Bioanalysis: Efavirenz-13C6 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Efavirenz-13C6 with other internal standards used in the bioanalysis of Efavirenz, a key antiretroviral medication. The selection of an appropriate internal standard is critical for the accuracy and reliability of quantitative bioanalytical methods, particularly in complex matrices like human plasma. This document summarizes performance data from published studies, details experimental protocols, and offers insights into the metabolic pathway of Efavirenz to aid researchers in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound and deuterated Efavirenz, are generally preferred due to their close physicochemical properties to the analyte. Structural analogs, while a viable alternative, may exhibit different behaviors, potentially impacting method accuracy.
The following table presents a summary of performance data for this compound and a structural analog internal standard, Methyl Prednisolone, based on separate published studies. It is important to note that this represents an indirect comparison, as the data were generated under different experimental conditions.
| Performance Metric | This compound (LC-MS/MS) | Methyl Prednisolone (RP-HPLC) |
| Accuracy | 95.2% - 112%[1] | 98% - 102% |
| Intra-day Precision (%RSD) | 2.41% - 9.24%[1] | < 2% |
| Inter-day Precision (%RSD) | 3.03% - 12.3%[1] | < 2% |
| Recovery | 88.6% (for IS)[1] | Not explicitly reported |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 0.43 µg/mL (430 ng/mL) |
| Linearity Range | 1.0 - 2,500 ng/mL[1] | 0.43 - 8.60 µg/mL |
Note: The data for this compound is from a highly sensitive LC-MS/MS method, while the data for Methyl Prednisolone is from an RP-HPLC method, which generally has a higher limit of quantification.
Discussion of Internal Standard Choices
-
This compound (Stable Isotope-Labeled): As a 13C-labeled internal standard, this compound is considered the gold standard. It co-elutes with the unlabeled Efavirenz, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[1] This co-elution is a significant advantage over deuterated internal standards, which can sometimes exhibit slight chromatographic shifts. The stability of the 13C label also prevents isotopic exchange, a potential issue with some deuterated compounds.
-
Deuterated Efavirenz (Stable Isotope-Labeled): Deuterated analogs are another common type of SIL internal standard. While generally reliable, they can occasionally exhibit different chromatographic retention times compared to the non-labeled analyte due to the "isotope effect." This can lead to differential matrix effects and potentially compromise accuracy if the separation is significant.
-
Structural Analogs (e.g., Methyl Prednisolone): Structural analogs are non-isotopically labeled compounds that are chemically similar to the analyte. They are often more readily available and less expensive than SIL standards. However, their different chemical structures can lead to variations in extraction recovery, chromatographic behavior, and ionization efficiency compared to the analyte. This can result in less effective compensation for analytical variability.
Experimental Protocols
Key Experiment: Quantification of Efavirenz in Human Plasma using this compound Internal Standard (LC-MS/MS)
This section details the methodology used in a study that employed this compound as the internal standard.
1. Sample Preparation:
-
Protein precipitation was used for sample cleanup.
-
To 50 µL of human plasma, 100 µL of the internal standard working solution (this compound in acetonitrile) was added.
-
The mixture was vortexed and then centrifuged to precipitate proteins.
-
The supernatant was transferred and diluted with water before injection into the LC-MS/MS system.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
MRM Transitions:
-
Efavirenz: m/z 314.2 → 243.9
-
This compound: m/z 320.2 → 249.9[1]
-
Key Experiment: Quantification of Efavirenz in Human Plasma using Methyl Prednisolone Internal Standard (RP-HPLC)
This section details the methodology used in a study that employed Methyl Prednisolone as the internal standard.
1. Sample Preparation:
-
Solid Phase Extraction (SPE) was used for sample cleanup.
-
Plasma samples were processed using a Phenomenex STRATA® C18 sorbent.
-
Methyl Prednisolone was added as the internal standard during the extraction process.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Conditions:
-
HPLC System: A reversed-phase high-performance liquid chromatography system.
-
Column: SHISEIDO C18 column (250 x 4.6 mm i.d, 5µ).
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 247 nm.
-
Retention Times:
-
Efavirenz: 5.7 min
-
Methyl Prednisolone: 3.7 min
-
Mandatory Visualizations
Efavirenz Metabolism Pathway
Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation at the 8-position, predominantly catalyzed by CYP2B6, to form 8-hydroxyefavirenz. A minor pathway involves hydroxylation at the 7-position, catalyzed by CYP2A6, to form 7-hydroxyefavirenz. These hydroxylated metabolites can be further metabolized.
Caption: Major and minor metabolic pathways of Efavirenz.
Experimental Workflow for Efavirenz Quantification
The following diagram illustrates a typical workflow for the quantification of Efavirenz in plasma samples using an internal standard.
Caption: Bioanalytical workflow for Efavirenz quantification.
References
Cross-Validation of Efavirenz Assays: A Comparative Guide to Methods Utilizing Efavirenz-¹³C₆
For researchers, scientists, and drug development professionals, the accurate quantification of Efavirenz is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comparative analysis of published bioanalytical methods that employ the stable isotope-labeled internal standard, Efavirenz-¹³C₆, for the determination of Efavirenz in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced precision and accuracy.
This document summarizes key performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, details their experimental protocols, and presents a generalized workflow for such analytical methods.
Comparative Performance of Efavirenz Assays with Efavirenz-¹³C₆
The following table summarizes the validation parameters of different LC-MS/MS methods for the quantification of Efavirenz using Efavirenz-¹³C₆ as an internal standard. These methods demonstrate high sensitivity and reproducibility across various biological matrices.
| Parameter | Method 1 (Human Plasma) | Method 2 (Cervicovaginal Swabs) |
| Linearity Range | 1.0–2,500 ng/mL[1][2] | 25–10,000 ng/mL[3][4] |
| Correlation Coefficient (r) | >0.99[1][2] | Not explicitly stated, but method was linear[3][5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] | 25 ng/mL[3][4] |
| Intra-day Precision (% CV) | LLOQ: 9.24%; QC samples: 2.41% to 6.42%[1][2] | 7.69% to 14.9%[3][4] |
| Inter-day Precision (% CV) | LLOQ: 12.3%; QC samples: 3.03% to 9.18%[1][2] | 7.69% to 14.9%[3][4] |
| Intra-day Accuracy (% Bias) | LLOQ: 112%; QC samples: 100% to 111%[1][2] | 99.1% to 105.3%[3][4] |
| Inter-day Accuracy (% Bias) | LLOQ: 108%; QC samples: 95.2% to 108%[1][2] | 99.1% to 105.3%[3][4] |
| Mean Recovery | Not explicitly stated | 83.8% (%CV, 11.2)[3][5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols provide a foundation for replicating or adapting these assays for specific research needs.
Method 1: Quantification of Efavirenz in Human Plasma
This method is characterized by its high sensitivity and simple sample preparation procedure.[1][2]
1. Preparation of Stock and Working Solutions:
-
Efavirenz and Efavirenz-¹³C₆ stock solutions (1 mg/mL) are prepared in methanol.[3][4]
-
Working solutions of Efavirenz for calibration standards and quality control (QC) samples are prepared by diluting the stock solution in a suitable solvent.
-
The internal standard working solution (Efavirenz-¹³C₆) is prepared by diluting its stock solution.[2]
2. Sample Preparation:
-
A protein precipitation method is employed for sample cleanup.[1][2]
-
To a 50 µL aliquot of human plasma, the internal standard solution is added.
-
The proteins are then precipitated by the addition of a precipitating agent (e.g., acetonitrile).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is then transferred for LC-MS/MS analysis.[1][2]
3. LC-MS/MS Conditions:
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of aqueous and organic solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1][2]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[1][2]
Method 2: Quantification of Efavirenz in Cervicovaginal Secretions from Flocked Swabs
This method is adapted for the analysis of Efavirenz in a more complex matrix, demonstrating the versatility of using Efavirenz-¹³C₆.[3][4]
1. Preparation of Standards and Quality Controls:
-
Efavirenz and Efavirenz-¹³C₆ stock solutions are prepared as described in Method 1.[4]
-
Calibration standards and QC samples are prepared by spiking known concentrations of Efavirenz into blank matrix (e.g., plasma) and then saturating flocked swabs with these solutions.[3][4]
2. Sample Extraction from Swabs:
-
The swab containing the sample is transferred to a tube.
-
An extraction solvent, such as methanol containing the internal standard (Efavirenz-¹³C₆), is added.[3]
-
The tube is tumbled to facilitate the extraction of the analyte and internal standard from the swab.[3]
-
The tube is then centrifuged, and an aliquot of the supernatant is taken for further processing.[3]
-
The extract may be evaporated to dryness and reconstituted in the mobile phase before injection.[3]
3. LC-MS/MS Conditions:
-
Chromatographic Separation: A reverse-phase C18 column is used with a gradient elution of an aqueous buffer (e.g., 1mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile).[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer in negative ionization mode is used for detection.
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Efavirenz using LC-MS/MS with Efavirenz-¹³C₆ as an internal standard.
Caption: Bioanalytical workflow for Efavirenz quantification.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. researchgate.net [researchgate.net]
A Guide to Efavirenz-13C6 for Inter-Laboratory Comparison Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Efavirenz-13C6, a stable isotope-labeled internal standard, for use in inter-laboratory comparison studies. Its performance is compared with other available alternatives, supported by experimental data from published literature. This document aims to assist researchers in selecting the most appropriate internal standard for the bioanalysis of Efavirenz, ensuring accuracy, precision, and reproducibility across different laboratories.
Introduction to Efavirenz and the Need for Standardized Analysis
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of Efavirenz are crucial for optimizing dosage, minimizing toxicity, and managing drug-drug interactions.[2][4] Given the significant inter-individual variability in Efavirenz plasma concentrations, reliable and standardized bioanalytical methods are paramount, particularly for multi-center clinical trials and inter-laboratory comparison studies.[4]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar matrix effects, thus providing the most accurate quantification.[5][6] this compound, where six carbon atoms are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for the quantification of Efavirenz.
Performance of this compound in Bioanalytical Applications
This compound is extensively used in validated LC-MS/MS methods for the quantification of Efavirenz in various biological matrices, most commonly human plasma.[8] Its performance is characterized by high sensitivity, accuracy, and precision.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Efavirenz in human plasma using this compound as an internal standard.
| Parameter | Performance | Reference |
| Linearity Range | 1.0–2,500 ng/mL | [8] |
| Correlation Coefficient (r) | >0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [8] |
| Intra-day Precision (%CV) | 2.41% to 6.42% | [8] |
| Inter-day Precision (%CV) | 3.03% to 9.18% | [8] |
| Intra-day Accuracy | 100% to 111% | [8] |
| Inter-day Accuracy | 95.2% to 108% | [8] |
| Retention Time | ~2.6 min | [8] |
Comparison with Alternative Internal Standards
While this compound is a preferred internal standard, other alternatives are available, including deuterated Efavirenz (Efavirenz-d5) and structural analogs. The choice of internal standard can significantly impact assay performance.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (¹³C-labeled) | - Co-elutes almost perfectly with the analyte, providing the best compensation for matrix effects and extraction variability.- Chemically identical to the analyte, ensuring similar stability. | - Can be more expensive to synthesize than deuterated analogs. |
| Efavirenz-d5 (Deuterated) | - Generally less expensive than ¹³C-labeled standards.- Provides good compensation for matrix effects in most cases. | - Potential for chromatographic separation from the analyte (isotope effect), leading to differential matrix effects.[6][7]- Deuterium atoms can sometimes be unstable and exchange with protons, affecting quantification.[6] |
| Structural Analogs | - Readily available and cost-effective. | - Do not co-elute with the analyte and have different physicochemical properties, leading to inadequate compensation for matrix effects and extraction variability.[5][7]- May have different stability profiles than the analyte. |
Note: A direct head-to-head experimental comparison of this compound and Efavirenz-d5 was not identified in the reviewed literature. The comparison above is based on the general principles of stable isotope-labeled internal standards.
Experimental Protocols
Bioanalytical Method for Efavirenz in Human Plasma using LC-MS/MS
This protocol is based on a validated method described in the literature.[8]
a. Preparation of Standards and Quality Controls (QC)
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Efavirenz and this compound in methanol.
-
Working Solutions: Prepare spiking solutions of Efavirenz in a suitable solvent (e.g., methanol) to create calibration standards and QC samples in blank human plasma.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in a solvent compatible with the sample preparation procedure.
b. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on optimal signal.
-
MRM Transitions:
-
Efavirenz: e.g., m/z 316.1 → 244.1
-
This compound: e.g., m/z 322.1 → 250.1
-
d. Method Validation
-
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Inter-Laboratory Comparison Study Protocol
-
Study Coordinator: Designate a central laboratory to prepare and distribute proficiency testing (PT) panels.
-
PT Panel Preparation:
-
Prepare pooled human plasma samples spiked with Efavirenz at multiple concentration levels (e.g., low, medium, high).
-
Ensure homogeneity and stability of the PT samples.
-
Characterize the PT samples thoroughly using a validated reference method.
-
-
Sample Distribution: Ship the blinded PT samples to participating laboratories under appropriate temperature conditions.
-
Analysis by Participating Laboratories: Each laboratory analyzes the PT samples using their own validated bioanalytical method for Efavirenz.
-
Data Submission: Laboratories submit their quantitative results to the study coordinator.
-
Statistical Analysis: The study coordinator performs a statistical analysis of the submitted data to assess inter-laboratory variability, accuracy, and precision.
-
Performance Evaluation: Evaluate the performance of each laboratory against established acceptance criteria.
Visualizations
Experimental Workflow for Bioanalytical Method Validation
Caption: Workflow for bioanalytical method development and validation.
Logical Flow of an Inter-Laboratory Comparison Study
Caption: Logical flow of a typical inter-laboratory comparison study.
Conclusion
This compound stands out as a robust and reliable internal standard for the quantification of Efavirenz in biological matrices, making it highly suitable for inter-laboratory comparison studies where consistency and accuracy are paramount. Its use in validated LC-MS/MS methods demonstrates excellent performance in terms of linearity, precision, and accuracy. While deuterated alternatives like Efavirenz-d5 exist and are more economical, the potential for chromatographic separation and isotopic instability introduces a risk of compromising data quality. For rigorous inter-laboratory studies aiming for the highest level of data integrity, this compound is the recommended choice. The provided experimental protocols and workflows offer a foundation for laboratories to establish and participate in standardized Efavirenz analysis.
References
- 1. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of efavirenz-based antiretroviral regimens in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efavirenz plasma levels can predict treatment failure and central nervous system side effects in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. waters.com [waters.com]
- 7. scispace.com [scispace.com]
- 8. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Efavirenz Quantification: A Comparative Analysis of Accuracy and Precision with Efavirenz-¹³C₆
In the realm of pharmacokinetic and therapeutic drug monitoring studies, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of Efavirenz, a non-nucleoside reverse transcriptase inhibitor widely used in antiretroviral therapy. The focus is on the utilization of Efavirenz-¹³C₆ as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its performance relative to other analytical approaches.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[] Their use is known to significantly reduce variability and improve the accuracy of results by compensating for matrix effects, extraction losses, and fluctuations in instrument response.[2][3] Efavirenz-¹³C₆, being chemically identical to Efavirenz but with a different mass, co-elutes and experiences the same ionization and fragmentation patterns, making it an ideal internal standard.[4]
Comparative Analysis of Quantitative Performance
The following tables summarize the quantitative performance of an LC-MS/MS method utilizing Efavirenz-¹³C₆ as an internal standard against a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with a different internal standard.
Table 1: Method Performance Comparison
| Parameter | LC-MS/MS with Efavirenz-¹³C₆ | RP-HPLC with Methyl Prednisolone |
| Linearity Range | 1.0 - 2,500 ng/mL[5] | 0.43 - 8.60 µg/mL (430 - 8600 ng/mL)[6] |
| Correlation Coefficient (r²) | >0.99[5] | 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[5] | 346 ng/mL[6] |
| Internal Standard | Efavirenz-¹³C₆[5] | Methyl Prednisolone[6] |
| Detection Method | Tandem Mass Spectrometry[5] | UV Detection at 247 nm[6] |
Table 2: Accuracy Data Comparison
| Method | Quality Control Sample | Accuracy (%) |
| LC-MS/MS with Efavirenz-¹³C₆ | LLOQ (Inter-day) | 108%[5] |
| QC Samples (Inter-day) | 95.2 - 108%[5] | |
| LLOQ (Intra-day) | 112%[5] | |
| QC Samples (Intra-day) | 100 - 111%[5] | |
| RP-HPLC with Methyl Prednisolone | Three Concentration Levels | 98 - 102%[6] |
Table 3: Precision Data Comparison (%RSD / %CV)
| Method | Quality Control Sample | Precision (%CV) |
| LC-MS/MS with Efavirenz-¹³C₆ | LLOQ (Inter-day) | 12.3%[5] |
| QC Samples (Inter-day) | 3.03 - 9.18%[5] | |
| LLOQ (Intra-day) | 9.24%[5] | |
| QC Samples (Intra-day) | 2.41 - 6.42%[5] | |
| RP-HPLC with Methyl Prednisolone | Intra-day and Inter-day | < 2%[6] |
The data clearly demonstrates the superior sensitivity of the LC-MS/MS method using Efavirenz-¹³C₆, with a significantly lower LLOQ.[5] While both methods exhibit good linearity and accuracy, the use of a stable isotope-labeled internal standard in the LC-MS/MS method helps to compensate for matrix effects, which is a common challenge in bioanalytical methods.[5]
Experimental Protocols
LC-MS/MS Method with Efavirenz-¹³C₆
This method is designed for the quantification of Efavirenz in human plasma.
1. Sample Preparation:
-
A 50 µL plasma sample is used.[5]
-
Protein precipitation is performed, followed by a one-to-one dilution with water.[5]
-
Efavirenz-¹³C₆ is added as the internal standard.[5]
2. Liquid Chromatography:
-
An HPLC system is used for separation.
-
A gradient program is employed with 0.1% formic acid in water and 0.1% formic acid in acetonitrile as the mobile phases.[5]
-
The flow rate is maintained at 0.3 mL/min.[5]
-
The total run time is 5 minutes, with Efavirenz and Efavirenz-¹³C₆ eluting at approximately 2.6 minutes.[5]
3. Mass Spectrometry:
-
A tandem mass spectrometer is used for detection in negative ionization mode with multiple reaction monitoring (MRM).[5]
-
The MRM transitions monitored are m/z 314.20 → 243.90 for Efavirenz and m/z 320.20 → 249.90 for Efavirenz-¹³C₆.[5]
Experimental workflow for Efavirenz quantification using LC-MS/MS with Efavirenz-¹³C₆.
RP-HPLC Method with Methyl Prednisolone
This method is also for the quantification of Efavirenz in human plasma.
1. Sample Preparation:
-
A 50 µL plasma sample is used.[6]
-
20 µL of the sample solution and 20 µL of the internal standard (Methyl Prednisolone, 1 µg/mL) are added to the plasma and vortexed for 5 minutes.[6]
-
Solid-phase extraction (SPE) is used for sample cleanup.[6]
2. Liquid Chromatography:
-
An RP-HPLC system with a SHISEIDO C18 column is used.[6]
-
The mobile phase consists of Acetonitrile and 20 mM phosphate buffer (pH 3.0).[6]
-
The flow rate is 1.0 mL/min.[6]
-
Detection is performed using a UV detector at a wavelength of 247 nm.[6]
-
The retention times for Efavirenz and Methyl Prednisolone are 5.7 and 3.7 minutes, respectively.[6]
Experimental workflow for Efavirenz quantification using RP-HPLC with Methyl Prednisolone.
References
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
Efavirenz Quantification: A Comparative Analysis of Linearity and Recovery with Efavirenz-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Efavirenz is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard is critical for the robustness and reliability of bioanalytical methods. This guide provides a comparative overview of linearity and recovery experiments using the stable isotope-labeled internal standard Efavirenz-13C6 against other alternatives, supported by experimental data from published studies.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] This is due to its ability to compensate for variability in sample preparation and matrix effects, as it shares near-identical physicochemical properties with the analyte.[1][2] This guide will delve into the performance of this compound and compare it with other reported internal standards.
Linearity of Efavirenz Quantification
Linearity of a bioanalytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (R²) is indicative of a good fit of the calibration curve.
As shown in the table below, methods employing this compound consistently achieve excellent linearity over a wide range of concentrations in various biological matrices, including human plasma and cervicovaginal secretions.[3][4] The R² values are consistently greater than 0.99, indicating a strong linear relationship.
In comparison, methods using alternative internal standards such as methyl prednisolone and tenofovir disoproxil fumarate also demonstrate good linearity.[5][6] However, the use of a non-isotopically labeled internal standard may not fully account for matrix-induced variations in analyte ionization, potentially affecting the accuracy of quantification.[2]
| Internal Standard | Analytical Method | Matrix | Linearity Range | Regression Coefficient (R²) | Reference |
| This compound | LC-MS/MS | Human Plasma | 1.0–2,500 ng/mL | >0.99 | [3] |
| This compound | LC-MS/MS | Cervicovaginal Secretions | 25–10,000 ng/mL | >0.99 | [4] |
| This compound | LC-MS/MS | Brain Tissue, PBS | 1.9–500 ng/mL | Not explicitly stated, but method was linear | [7] |
| Methyl Prednisolone | RP-HPLC | Human Plasma | 0.43–8.60 µg/mL | 0.995 | [5] |
| Tenofovir Disoproxil Fumarate | RP-HPLC | Plasma | 1–300 µg/mL | 0.999 | [6] |
Recovery of Efavirenz
Recovery experiments are crucial for assessing the efficiency of the extraction process. Consistent and high recovery is desirable for a reliable bioanalytical method.
The data clearly indicates that methods utilizing this compound exhibit high and consistent extraction recovery for Efavirenz across different concentration levels. For instance, one study reported extraction recoveries ranging from 93.5% to 107% in human plasma.[3] Another study focusing on cervicovaginal secretions found an average recovery of 83.8%.[4] The recovery of the this compound internal standard itself was also high at 88.6%.[3]
While recovery data for methods using alternative internal standards is also presented, the key advantage of a SIL internal standard is its ability to track the analyte throughout the sample preparation process, thereby correcting for any potential losses.
| Internal Standard | Analytical Method | Matrix | Analyte Concentration (ng/mL) | Recovery (%) | Reference |
| This compound | LC-MS/MS | Human Plasma | 4 | 95.4 | [3] |
| 80 | 93.5 | [3] | |||
| 800 | 102 | [3] | |||
| 2000 | 107 | [3] | |||
| This compound | LC-MS/MS | Cervicovaginal Secretions | Low QC | 74.1 | [4] |
| Medium QC | 84.4 | [4] | |||
| High QC | 92.9 | [4] | |||
| Methyl Prednisolone | RP-HPLC | Human Plasma | Not specified | 98-102 | [5] |
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Efavirenz quantification, a process where linearity and recovery are key parameters.
Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and sample analysis.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are summaries of the protocols used in the cited studies for Efavirenz quantification.
LC-MS/MS Method with this compound
-
Sample Preparation: Protein precipitation is a common technique. For human plasma, this typically involves adding a precipitating agent like acetonitrile to the plasma sample, which also contains the this compound internal standard.[3] The mixture is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[3]
-
Chromatography: A reverse-phase C18 column is frequently used for chromatographic separation.[3] The mobile phase often consists of a gradient mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[3]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3] Specific precursor-to-product ion transitions are monitored for both Efavirenz and this compound. For Efavirenz, a common transition is m/z 314.2 → 243.9, and for this compound, it is m/z 320.2 → 249.9.[3]
RP-HPLC Method with Alternative Internal Standards
-
Sample Preparation: Similar to LC-MS/MS methods, protein precipitation is often employed for sample clean-up in HPLC methods.
-
Chromatography: A C18 column is typically used. The mobile phase composition is optimized for the separation of Efavirenz and the chosen internal standard. For example, a mobile phase of acetonitrile and water (60:40 v/v) has been reported.[8]
-
Detection: UV detection is commonly used in HPLC methods, with the wavelength set to the maximum absorbance of Efavirenz, which is around 240-247 nm.[8]
Conclusion
The experimental data strongly supports the use of this compound as a robust internal standard for the quantification of Efavirenz in various biological matrices. Its use in LC-MS/MS methods consistently yields excellent linearity and high, reproducible recovery. While alternative internal standards can be used with HPLC-UV methods and may provide acceptable results, they may not offer the same level of accuracy and precision as a stable isotope-labeled internal standard, particularly when dealing with complex biological matrices. Researchers should carefully consider the specific requirements of their studies when selecting an internal standard for Efavirenz analysis.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Efavirenz-¹³C₆ versus Deuterated Efavirenz as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antiretroviral drug Efavirenz, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. The two most common stable isotope-labeled internal standards for Efavirenz are the carbon-13 enriched form (Efavirenz-¹³C₆) and various deuterated forms (e.g., Efavirenz-d₅). This guide provides an objective comparison of their performance, supported by experimental data and established analytical principles.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis. While both Efavirenz-¹³C₆ and deuterated Efavirenz serve this purpose, subtle but important differences can influence the robustness and accuracy of an assay.
Performance Comparison: A Data-Driven Look
Table 1: Performance Characteristics of an LC-MS/MS Assay for Efavirenz using Efavirenz-¹³C₆ Internal Standard [1][2]
| Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 1.0–2,500 ng/mL |
| Correlation Coefficient (r) | >0.99 |
| Precision | |
| Intraday (%CV) | 2.41% to 6.42% (QC samples) |
| Interday (%CV) | 3.03% to 9.18% (QC samples) |
| Accuracy | |
| Intraday (% Bias) | 100% to 111% (QC samples) |
| Interday (% Bias) | 95.2% to 108% (QC samples) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Recovery | |
| Efavirenz | 93.5% to 107% |
| Efavirenz-¹³C₆ | 88.6% |
The data presented in Table 1 demonstrates that Efavirenz-¹³C₆ facilitates a highly sensitive, precise, and accurate method for Efavirenz quantification.
Theoretical and Practical Considerations: ¹³C vs. Deuterium Labeling
While specific performance data for deuterated Efavirenz is not available, general principles of stable isotope labeling provide a framework for comparison.
Chromatographic Co-elution:
-
Efavirenz-¹³C₆: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, Efavirenz-¹³C₆ co-elutes perfectly with the unlabeled Efavirenz.[3] This is the ideal scenario for an internal standard, as it ensures that both compounds experience identical matrix effects during chromatographic separation and ionization.
-
Deuterated Efavirenz: The larger mass difference between hydrogen and deuterium can lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte in reverse-phase chromatography.[4][5] This separation can potentially compromise the internal standard's ability to fully compensate for matrix effects that vary across the elution peak.
Isotopic Stability:
-
Efavirenz-¹³C₆: The carbon-13 label is exceptionally stable and not susceptible to back-exchange with unlabeled atoms from the sample or solvent.[4]
-
Deuterated Efavirenz: Deuterium labels, particularly those on heteroatoms or activated carbon atoms, can be prone to back-exchange with protons. While the deuterium atoms in commercially available deuterated Efavirenz (e.g., Efavirenz-d₅) are generally placed in stable positions, the potential for isotopic instability, though often minimal, should be considered and evaluated during method development.[4][6]
Cost and Availability:
-
Historically, deuterated internal standards have been more readily available and less expensive to synthesize than their ¹³C-labeled counterparts.[7] However, the availability of ¹³C-labeled standards is increasing. The higher cost of ¹³C-labeled standards can often be justified by the reduced time and resources required for method development and validation due to their superior performance characteristics.[6]
Experimental Protocols
A detailed experimental protocol for the quantification of Efavirenz in human plasma using Efavirenz-¹³C₆ as an internal standard has been well-documented.
Key Experimental Details: LC-MS/MS Method with Efavirenz-¹³C₆ [1][2]
-
Sample Preparation: Protein precipitation of 50 µL of human plasma.
-
Chromatography: High-performance liquid chromatography (HPLC) with a gradient elution program.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in negative ionization mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Efavirenz: m/z 314.20 → 243.90
-
Efavirenz-¹³C₆: m/z 320.20 → 249.90
-
-
Retention Time: Approximately 2.6 minutes for both Efavirenz and Efavirenz-¹³C₆.
Visualizing the Workflow
The following diagrams illustrate the general workflow for a bioanalytical method using a stable isotope-labeled internal standard and the key decision points when choosing between Efavirenz-¹³C₆ and a deuterated analog.
Caption: General bioanalytical workflow for Efavirenz quantification.
Caption: Key considerations for internal standard selection.
Conclusion
Based on the available evidence and established analytical principles, Efavirenz-¹³C₆ is the superior choice as an internal standard for the bioanalysis of Efavirenz . Its identical chromatographic behavior and high isotopic stability ensure the most accurate and reliable quantification, particularly in complex biological matrices. While deuterated Efavirenz may be a more cost-effective option, researchers must be mindful of the potential for chromatographic shifts and isotopic instability, which may require more extensive method development and validation to ensure data quality. For assays demanding the highest level of accuracy and robustness, the investment in a ¹³C-labeled internal standard is well-justified.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
A Comparative Analysis of Efavirenz Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has long been a cornerstone of antiretroviral therapy (ART). However, its efficacy, pharmacokinetics, and safety profile exhibit significant variability across different patient populations. This guide provides a comprehensive comparative analysis of Efavirenz in adults, children, pregnant women, and individuals with tuberculosis co-infection, supported by experimental data and detailed methodologies.
Pharmacokinetic Profile: A Tale of Two Clearances
The metabolism of Efavirenz is primarily mediated by the cytochrome P450 enzyme CYP2B6. Genetic polymorphisms in the CYP2B6 gene can significantly alter drug metabolism, leading to variations in plasma concentrations and an increased risk of toxicity.[1] This variability is a key factor in the differing pharmacokinetic profiles observed across patient groups.
Notably, children exhibit a faster clearance of Efavirenz compared to adults.[2] This necessitates weight-based dosing adjustments to achieve therapeutic concentrations.[3][4] In contrast, pregnancy does not appear to significantly alter Efavirenz pharmacokinetics to a clinically relevant extent that would require dose adjustments. Studies have shown that while some pharmacokinetic parameters may fluctuate, overall drug exposure remains comparable to that in non-pregnant adults.[5][6]
Table 1: Comparative Pharmacokinetics of Efavirenz in Different Patient Populations
| Patient Population | Key Pharmacokinetic Parameters | Notable Considerations |
| Adults | AUC (Area Under the Curve): ~44-60 µg·h/mL Cmax (Maximum Concentration): ~2.8-5.4 µg/mL Clearance: ~0.13-0.17 L/h/kg | Significant inter-individual variability due to CYP2B6 polymorphisms. Slower metabolism is associated with higher plasma concentrations and increased risk of adverse effects.[1][7] |
| Children | Clearance: ~0.19-0.30 L/h/kg | Faster clearance than adults, requiring weight-based dosing. Oral liquid formulations may have lower bioavailability.[2][4][8] |
| Pregnant Women | AUC: ~55.4-60 µg·h/mL (Third Trimester) C24h (Trough Concentration): May be slightly lower than postpartum. | Pharmacokinetics are generally comparable to non-pregnant adults; dose adjustments are not typically recommended.[5][6][9] |
| TB Co-infected Patients | Variable effects on clearance reported. Some studies suggest a reduction in Efavirenz clearance with concomitant rifampicin treatment. | Potential for drug-drug interactions with anti-tuberculosis medications, particularly rifampicin.[8][10] |
Efficacy: Maintaining Viral Suppression Across the Board
Efavirenz-based regimens have demonstrated robust efficacy in achieving and maintaining viral suppression in treatment-naïve and experienced adult patients.[11][12] Clinical trials have shown its virological potency to be comparable or superior to some other antiretrovirals, though newer agents like dolutegravir have shown faster viral suppression.[13][14][15]
In pediatric populations, Efavirenz, when appropriately dosed, has shown virologic potency and safety comparable to that seen in adults.[2] For pregnant women, maintaining viral suppression is critical for preventing mother-to-child transmission. Efavirenz-based regimens have been shown to achieve high rates of viral suppression at delivery.[5][9]
In the context of HIV/TB co-infection, Efavirenz has been a preferred NNRTI due to its manageable drug-drug interactions with rifampicin-based anti-TB therapy. Meta-analyses have shown that Efavirenz-based ART is associated with more favorable virological outcomes compared to nevirapine-based regimens in this population.[1][16]
Table 2: Comparative Efficacy of Efavirenz-Based Regimens
| Patient Population | Comparator | Key Efficacy Outcomes |
| Treatment-Naïve Adults | Dolutegravir | Dolutegravir showed faster viral suppression, though both achieved high rates of suppression by 12 months.[13][15] |
| Treatment-Naïve Adults | Lopinavir/ritonavir | Efavirenz demonstrated greater virological efficacy at 96 weeks.[11] |
| TB Co-infected Adults | Nevirapine | Efavirenz-based regimens were associated with a higher proportion of patients achieving virological response.[1][16][17] |
| Pregnant Women | N/A (Observational) | High rates of HIV RNA suppression at birth were achieved with Efavirenz-based regimens.[9] |
Safety and Tolerability: A Focus on the Central Nervous System
The most prominent adverse effects associated with Efavirenz are neuropsychiatric, including dizziness, vivid dreams, insomnia, and mood changes.[14][18] These symptoms are most common in the initial weeks of therapy and often subside.[14] The incidence and severity of these side effects can be influenced by genetic factors, with individuals who are slow metabolizers of Efavirenz being at higher risk.[1]
Studies have suggested that people of African descent may have a higher frequency of the CYP2B6 genetic variant that leads to slower Efavirenz clearance, potentially increasing the risk of neurotoxicity.[19][20] In children, while the overall safety profile is similar to adults, some studies suggest a higher incidence of rash.[2]
Table 3: Comparative Safety Profile of Efavirenz
| Patient Population | Common Adverse Events | Key Considerations |
| General Adult Population | Neuropsychiatric (dizziness, vivid dreams, insomnia, depression), rash, elevated liver enzymes. | Symptoms are often transient but can lead to treatment discontinuation in some patients.[18][21] |
| Different Ethnic Populations | Higher incidence of neuropsychiatric side effects reported in some studies of individuals of African descent. | Linked to a higher prevalence of CYP2B6 polymorphisms that result in slower metabolism.[19][20][22] |
| Children | Rash (higher frequency than adults), neuropsychiatric effects. | Monitoring for rash is particularly important in this population.[2] |
| TB Co-infected Patients | Overlapping toxicities with anti-TB drugs, particularly hepatotoxicity. | Careful monitoring of liver function is crucial.[23] |
Experimental Protocols
Pharmacokinetic Study in Pregnant Women
A prospective, non-blinded pharmacokinetic study was conducted on HIV-infected pregnant women receiving a 600 mg once-daily Efavirenz-based regimen. Intensive steady-state 24-hour blood sampling was performed during the third trimester and 6-12 weeks postpartum. Efavirenz concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and trough concentration (C24h), were calculated using non-compartmental analysis.[5]
Comparative Trial in TB/HIV Co-infected Patients
A multicenter, open-label, randomized, non-inferiority trial was conducted to compare nevirapine-based and efavirenz-based ART in adults with TB and untreated HIV infection. Patients were randomized to receive either nevirapine (200 mg twice daily) or efavirenz (600 mg once daily), in combination with lamivudine and stavudine, 4-6 weeks after initiating tuberculosis treatment. The primary endpoint was virological suppression (HIV-1 RNA <50 copies/mL) at 48 weeks.[23]
Visualizing the Science
Efavirenz Mechanism of Action
Caption: Mechanism of Efavirenz action on HIV-1 reverse transcriptase.
Experimental Workflow for a Pharmacokinetic Study
Caption: Typical workflow for a clinical pharmacokinetic study of Efavirenz.
Logical Comparison of Efavirenz Outcomes
Caption: Comparative outcomes of Efavirenz treatment across different patient populations.
References
- 1. Nevirapine versus efavirenz for patients co-infected with HIV and tuberculosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appendix A: Pediatric Antiretroviral Drug Information - Efavirenz | NIH [clinicalinfo.hiv.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Efavirenz and Nelfinavir in HIV-infected Children Participating in an Area-under-the-curve Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz Pharmacokinetics during the Third Trimester of Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. penta-id.org [penta-id.org]
- 7. Pharmacogenetics of efavirenz and central nervous system side effects: an Adult AIDS Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Appendix B: Efavirenz (Sustiva) - Safety and Toxicity in Pregnancy | NIH [clinicalinfo.hiv.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Efavirenz-Based Regimen in Antiretroviral-Naïve Patients with HIV-1 V179D/E Mutations in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral suppression in adults on efavirenz- or dolutegravir-based antiretroviral therapy in Mopani District, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A retrospective clinical study of dolutegravir- versus efavirenz-based regimen in treatment-naïve patients with advanced HIV infection in Nanjing, China [frontiersin.org]
- 15. Suppression of HIV in the first 12 months of antiretroviral therapy: a comparative analysis of dolutegravir- and efavirenz-based regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nevirapine versus efavirenz for patients co-infected with HIV and tuberculosis: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nevirapine- versus Efavirenz-based antiretroviral therapy regimens in antiretroviral-naive patients with HIV and Tuberculosis infections in India: a multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interpatient variability in the pharmacokinetics of the HIV non-nucleoside reverse transcriptase inhibitor efavirenz: the effect of gender, race, and CYP2B6 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incidence and predictors of adverse drug events in an African cohort of HIV-infected adults treated with efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Race and gender risk factors for some anti-HIV treatment side-effects | aidsmap [aidsmap.com]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Investigation of Efavirenz Discontinuation in Multi-ethnic Populations of HIV-positive Individuals by Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nevirapine versus efavirenz for patients co-infected with HIV and tuberculosis: a randomised non-inferiority trial | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Efavirenz-13C6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Efavirenz-13C6, a stable isotope-labeled form of the antiretroviral drug Efavirenz.
Compound Hazard Profile
Efavirenz is a potent pharmaceutical compound with specific health and environmental hazards. The carbon-13 (¹³C) isotope in this compound is a stable, non-radioactive isotope, meaning it does not pose a radiological threat.[1][2] Therefore, the disposal procedures are dictated by the chemical properties of the Efavirenz molecule itself.
Key Hazards Associated with Efavirenz:
| Hazard Type | Description |
| Human Health | Harmful if swallowed.[3][4] May damage the unborn child.[3][4][5][6] Causes damage to organs (Central Nervous System, Skin) through prolonged or repeated exposure.[3][5] |
| Environmental | Toxic to aquatic life with long-lasting effects.[4][6] Classified as an environmentally hazardous substance for transport (UN 3082).[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling powders or creating aerosols, use a respirator mask (P2/N95).[7]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing boats), in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Sharps Waste:
-
Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by a licensed waste disposal service.[5]
4. Disposal Procedure:
-
Disposal of this compound must be carried out through a licensed professional waste disposal service.[8][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for Efavirenz.
-
Waste materials should be disposed of in accordance with all federal, state, and local environmental control regulations.[8][10]
5. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with soap and water.[5]
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. moravek.com [moravek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. isotope.com [isotope.com]
- 9. isotope.com [isotope.com]
- 10. isotope.com [isotope.com]
Safe Handling and Disposal of Efavirenz-13C6: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Efavirenz-13C6. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods to ensure laboratory safety and build confidence in chemical management.
Hazard Identification and Classification
This compound, as a labeled variant of Efavirenz, should be handled with the same precautions as the parent compound. Efavirenz is classified with significant health hazards. It is harmful if swallowed, causes serious eye irritation, is suspected of causing cancer by inhalation, may damage an unborn child, and causes damage to the central nervous system and skin through prolonged or repeated exposure.[1][2][3] Furthermore, if processed in a way that generates fine particles, it may form combustible dust concentrations in the air.[1][2]
GHS Hazard Classification for Efavirenz:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Carcinogenicity (Inhalation) | Category 2 | H351: Suspected of causing cancer if inhaled.[1] |
| Reproductive Toxicity | Category 1B | H360D: May damage the unborn child.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Central nervous system, Skin).[1][2][4] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][3] |
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for Efavirenz and its labeled counterpart.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂ | [5] |
| Molecular Weight | 321.63 g/mol | [6][7] |
| Isotopic Enrichment | ≥99% ¹³C | [7] |
| Purity (by HPLC) | ≥98% | [5][7] |
| Efavirenz (Parent Compound) | ||
| CAS Number | 154598-52-4 | [8] |
| Molecular Weight | 315.67 g/mol | [9] |
| Melting Point | 139-141°C | [8] |
| Relative Density | 1.53 g/cm³ | [8] |
Table 2: Occupational Exposure and Toxicity Data
| Parameter | Value | Species | Source |
| Occupational Exposure Limit (TWA) | 100 µg/m³ | N/A | [4] (Merck Internal) |
| LC50 (Toxicity to fish) | 0.85 mg/L | Bluegill sunfish | [1] |
| Acute Oral Toxicity (ATE) | 500 mg/kg | N/A |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the hazardous material.[10] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended PPE for Handling this compound
| Activity | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Receiving/Unpacking | Not required if packaging is intact. Elastomeric half-mask with P100 filter if package is damaged.[11] | Safety glasses. | Chemotherapy-rated gloves (tested to ASTM D6978 standard).[11] | Lab coat. |
| Weighing/Aliquoting (Solid) | Use of a ventilated enclosure (e.g., chemical fume hood) is required. If not available, a NIOSH-approved respirator is mandatory.[1][4] | Safety goggles or a face shield.[8] | Two pairs of chemotherapy-rated gloves. | Impervious disposable gown with closed back and cuffs.[8][11] |
| Handling Solutions | Work within a chemical fume hood or other ventilated enclosure.[4] | Safety goggles.[8] | Chemotherapy-rated gloves. | Impervious gown. |
| Spill Cleanup | Air-purifying respirator with combined particulate and organic vapor filter.[4] | Chemical splash goggles and face shield. | Two pairs of heavy-duty, chemical-resistant gloves. | Impervious, disposable suit or apron, and shoe covers. |
| Waste Disposal | Not typically required if waste is in sealed containers. | Safety glasses. | Chemotherapy-rated gloves. | Lab coat or impervious gown. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety.
Receiving and Storage
-
Step 1: Inspection: Upon receipt, inspect the container for any damage or leaks. Don a single pair of chemotherapy-rated gloves during inspection.
-
Step 2: Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Step 3: Storage: Store the compound in a tightly closed, labeled container in a designated, secure, and well-ventilated area.[1][4] For long-term stability, refrigeration at 2-8°C is recommended.[5] Keep away from heat, sparks, and strong oxidizing agents.[1][3]
Preparation and Use (Weighing and Solution Preparation)
-
Step 1: Obtain Instructions: Before use, obtain and review all special safety instructions.[1][3][4]
-
Step 2: Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood, ventilated balance enclosure, or similar containment system to minimize dust generation and inhalation.[4]
-
Step 3: Don PPE: Before entering the work area, don the appropriate PPE as outlined in Table 3, including double gloves, an impervious gown, and eye protection.
-
Step 4: Handle with Care: Use non-sparking tools.[12] Avoid actions that create dust, such as scraping or vigorous shaking.
-
Step 5: Decontamination: After handling, wipe down all surfaces, tools, and the interior of the fume hood with an appropriate deactivating agent or soap and water.
-
Step 6: Doff PPE: Remove PPE in a designated area, ensuring no cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Step 7: Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[1][4] Do not eat, drink, or smoke in the handling area.[1][4]
Spill Response Protocol
-
Step 1: Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Step 2: Secure the Area: Restrict access to the spill area.
-
Step 3: Don Spill-Response PPE: Wear appropriate PPE, including respiratory protection, double gloves, a disposable suit, and eye/face protection.[4]
-
Step 4: Contain and Clean: For solid spills, gently cover with an absorbent material to avoid raising dust. Carefully sweep or vacuum the material into a labeled hazardous waste container.[1] Do not use compressed air. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect into a sealed container.
-
Step 5: Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate cleaning agent.[1]
-
Step 6: Dispose: All cleanup materials must be disposed of as hazardous chemical waste.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Step 1: Waste Segregation: Collect all this compound waste, including unused product, contaminated labware (pipette tips, vials), and used PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Step 2: Container Management: Keep the waste container closed except when adding waste. Store it in a secure, secondary containment area away from incompatible materials.
-
Step 3: Adhere to Regulations: Do not let the chemical enter drains.[12] Discharge into the environment must be avoided.[2][12]
-
Step 4: Professional Disposal: Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][12]
-
Skin Contact: Immediately remove all contaminated clothing.[1][12] Flush the affected skin with plenty of soap and water.[1][4][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1][4][12] Never give anything by mouth to an unconscious person.[1][12] Call a doctor or Poison Control Center immediately.[12]
Workflow for Safe Handling and Disposal
The following diagram illustrates the required workflow for managing this compound from receipt to disposal, emphasizing critical safety checkpoints.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | C14H9ClF3NO2 | CID 49849428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Efavirenz | C14H9ClF3NO2 | CID 64139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gerpac.eu [gerpac.eu]
- 11. publications.ashp.org [publications.ashp.org]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
